7-Chloro-2-methylchroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
7-chloro-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-3,5-6H,4H2,1H3 |
InChI Key |
KITBAWUAFIUTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular properties of 7-Chloro-2-methylchroman-4-one
The following technical guide details the chemical structure, synthesis, and molecular properties of 7-Chloro-2-methylchroman-4-one .
Pharmacophore Scaffold Analysis & Synthetic Protocols
Executive Summary
7-Chloro-2-methylchroman-4-one (CAS: 111478-32-1) is a halogenated benzopyran derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1] Belonging to the chroman-4-one class, this scaffold is structurally distinct from its unsaturated counterpart (chromone) by the saturation of the C2-C3 bond. This saturation introduces a chiral center at C2, offering stereochemical complexity relevant to Structure-Activity Relationship (SAR) studies in drug discovery.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physiochemical properties, acid-catalyzed synthesis, spectroscopic signature, and utility as a precursor for antifungal and anticancer agents.
Chemical Identity & Structure
The molecule features a bicyclic core where a benzene ring is fused to a dihydro-γ-pyrone ring. The "7-chloro" designation places a halogen atom at the meta position relative to the ether oxygen, while the "2-methyl" group introduces steric bulk and chirality adjacent to the ether linkage.
| Property | Data |
| IUPAC Name | 7-Chloro-2-methyl-2,3-dihydro-4H-chromen-4-one |
| CAS Number | 111478-32-1 (Racemic) |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Chiral Center | C2 (Exists as R and S enantiomers; typically synthesized as racemate) |
| SMILES | CC1CC(=O)C2=C(O1)C=C(Cl)C=C2 |
Stereochemical Configuration
The C2 position is a stereogenic center. In the racemic mixture, the methyl group occupies an equatorial position in the most stable half-chair conformation of the pyranone ring to minimize 1,3-diaxial interactions.
Physiochemical Properties
Unlike many solid chromanones, the 7-chloro-2-methyl derivative is often isolated as a viscous oil or low-melting solid, influenced by the disruption of crystal packing forces by the C2-methyl group.
| Parameter | Value / Description |
| Physical State | Viscous Oil to Low-Melting Solid |
| Melting Point | N/A (Oil at RT); Related 7-Cl-chromanone mp: 65-67°C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) |
| H-Bond Donors | 0 |
Synthetic Pathways
The most robust synthesis involves the acid-catalyzed condensation of 3-chlorophenol with crotonic acid. This "one-pot" approach combines Michael addition and Friedel-Crafts acylation.
Reaction Mechanism
-
Esterification/Michael Addition: The phenolic oxygen attacks the activated crotonic acid (or crotonoyl cation) to form the ester or ether intermediate.
-
Fries Rearrangement / Cyclization: Under strong acidic conditions (Methanesulfonic acid or PPA), the intermediate undergoes intramolecular Friedel-Crafts acylation. The cyclization occurs para to the activating ether oxygen (position 6 of the phenol), placing the chlorine at position 7 of the final chromanone ring.
Figure 1: Acid-catalyzed synthesis pathway from 3-chlorophenol and crotonic acid.
Experimental Protocol (Methanesulfonic Acid Route)
Reagents: 3-Chlorophenol (1.0 eq), Crotonic Acid (1.2 eq), Methanesulfonic Acid (solvent/catalyst).
-
Setup: Charge a round-bottom flask with 3-chlorophenol and crotonic acid.
-
Acid Addition: Add Methanesulfonic acid (approx. 5-10 volumes) slowly.
-
Heating: Heat the mixture to 90–100°C for 16–20 hours.
-
Quench: Cool the reaction to 0°C and pour slowly onto crushed ice/water.
-
Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3x).
-
Wash: Wash organics with 1N NaOH (to remove unreacted phenol/acid), water, and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to obtain the product as a pale yellow oil.[2]
Spectroscopic Characterization
The structural integrity is validated via ¹H NMR, characterized by the ABX pattern of the aliphatic protons and the specific aromatic substitution pattern.
¹H NMR Data (400 MHz, CDCl₃) - Simulated Profile
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.82 | Doublet (J=8.6 Hz) | 1H | H-5 | Deshielded by C=O (peri-effect) |
| 7.00 | dd (J=8.6, 2.0 Hz) | 1H | H-6 | Ortho/Meta coupling |
| 6.92 | Doublet (J=2.0 Hz) | 1H | H-8 | Shielded, meta to Cl |
| 4.55 | Multiplet | 1H | H-2 | Methine next to Oxygen |
| 2.68 | dd (J=16.8, 11.2 Hz) | 1H | H-3a | Methylene (diastereotopic) |
| 2.55 | dd (J=16.8, 3.5 Hz) | 1H | H-3b | Methylene (diastereotopic) |
| 1.52 | Doublet (J=6.3 Hz) | 3H | -CH₃ | Methyl group at C2 |
Key Diagnostic Signals:
-
The doublet at ~1.5 ppm confirms the presence of the 2-methyl group.
-
The downfield shift of H-5 (~7.8 ppm) confirms the formation of the ketone at C4.
Biological Potential & Applications
The 7-chloro-2-methylchroman-4-one scaffold acts as a "privileged structure" in medicinal chemistry.
Pharmacophore Mapping[4]
-
7-Chloro: Provides lipophilicity and metabolic stability; acts as a handle for palladium-catalyzed cross-coupling (Buchwald-Hartwig) to introduce amines for solubility.
-
C4 Carbonyl: Essential H-bond acceptor; site for condensation with hydrazines/amines to form Schiff bases (antimicrobial activity).
-
C2 Methyl: Increases metabolic stability by blocking oxidation at the alpha-position relative to oxygen.
Therapeutic Areas
-
Antifungal Agents: Derivatives condensed with thiazoles or hydrazines show potency against Candida albicans by inhibiting ergosterol synthesis.
-
Sirtuin Inhibitors: Substituted chroman-4-ones are explored as selective inhibitors of SIRT2, a target in neurodegenerative diseases (Parkinson’s).
-
Anticancer: The scaffold serves as a precursor to homoisoflavonoids, which exhibit cytotoxicity against colorectal cancer cell lines.
Figure 2: Derivatization pathways and associated biological activities.
References
-
Synthesis of Chromanones: Method of obtaining novel chromate and thiochromate methylene carboxylic derivatives. Patent PL148082B1. (Confirming acid-catalyzed synthesis from phenols and crotonic acid).
-
CAS Registry: 7-chloro-2-methyl-4-chromanone (CAS 111478-32-1).[1] MolAid Chemical Database.
-
Sirtuin Inhibition: Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry (via PMC).
-
Antimicrobial Activity: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Molecules.
Sources
Technical Whitepaper: Therapeutic Potential of 7-Chloro-2-methylchroman-4-one Derivatives
Executive Summary
The chroman-4-one (2,3-dihydro-4H-chromen-4-one) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets due to its rigid bicyclic core and tunable electronic properties.[1][2] Among its analogs, 7-Chloro-2-methylchroman-4-one and its derivatives have emerged as high-value pharmacophores.
The presence of the 7-chloro substituent enhances lipophilicity and metabolic stability (blocking Phase I hydroxylation at the para-position relative to the ether oxygen), while the 2-methyl group introduces chirality and steric constraints that govern receptor subtype selectivity. This guide analyzes their potential as SIRT2 inhibitors (neuroprotection/oncology) and antimicrobial agents (targeting fungal HOG1 pathways).[2]
Chemical Constitution & Synthesis[1][3][4][5][6][7][8][9][10]
Retrosynthetic Analysis
The most robust synthetic route for 7-Chloro-2-methylchroman-4-one involves the formation of an ether linkage followed by intramolecular Friedel-Crafts acylation.
-
Precursors: 3-Chlorophenol and Crotonic Acid (or Crotonoyl chloride).
-
Key Intermediate: 3-(3-chlorophenoxy)butanoic acid.
-
Cyclization Agent: Polyphosphoric Acid (PPA) or Methanesulfonic acid.
Validated Synthesis Protocol
Note: This protocol is designed for high-purity yield suitable for bio-assay screening.
Step 1: Etherification (O-Alkylation)
-
Reagents: Dissolve 3-Chlorophenol (10 mmol) in 20 mL of 20% NaOH solution.
-
Addition: Dropwise add 3-chlorobutanoic acid (10 mmol) or react with crotonic acid under basic conditions.
-
Condition: Reflux at 100°C for 4 hours.
-
Workup: Acidify with HCl to pH 2. Extract the precipitate (3-(3-chlorophenoxy)butanoic acid) with ethyl acetate. Dry over MgSO₄.[3]
Step 2: Intramolecular Cyclization
-
Reagents: Mix the dried intermediate (5 mmol) with 15 g of Polyphosphoric Acid (PPA).
-
Reaction: Heat to 80–90°C for 2 hours with vigorous mechanical stirring. Critical: Do not exceed 100°C to prevent polymerization.
-
Quenching: Pour the reaction mixture onto 100 g of crushed ice.
-
Isolation: The off-white solid precipitate is 7-Chloro-2-methylchroman-4-one.
-
Purification: Recrystallize from ethanol/hexane (1:1).
Yield Expectation: 65–75%. Validation: ¹H NMR should show a doublet at ~1.5 ppm (2-CH₃) and a multiplet at ~4.5 ppm (H-2).
Synthesis Visualization
Figure 1: Two-step synthetic pathway via O-alkylation and PPA-mediated cyclization.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold relies on three specific structural zones.
| Position | Modification | Effect on Potency/Selectivity |
| C-7 (R1) | Chlorine | Critical. Increases lipophilicity (LogP) for membrane permeability. Electron-withdrawing nature deactivates the aromatic ring slightly, improving metabolic half-life against oxidation. |
| C-2 (R2) | Methyl | Selectivity Switch. The C-2 position dictates steric fit. A methyl group creates a chiral center ( |
| C-4 | Carbonyl | H-Bond Acceptor. Essential for binding to the enzyme pocket (e.g., interacting with backbone amides in the catalytic site). |
SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) mapping of key functional groups.
Therapeutic Verticals
Oncology: SIRT2 Inhibition
Mechanism: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase.[3] Overexpression of SIRT2 is linked to neurodegeneration and specific cancers (e.g., gliomas, breast cancer).
-
Action: 7-Chloro-2-methylchroman-4-one derivatives act as selective SIRT2 inhibitors.[3]
-
Pathway: Inhibition prevents the deacetylation of
-tubulin. -
Result: Accumulation of acetylated tubulin destabilizes the microtubule network during mitosis, leading to cell cycle arrest (G2/M phase) and apoptosis.
Data Highlight:
-
Analogues with 6,8-halo substitutions (structurally similar to the 7-chloro core) have shown IC50 values in the low micromolar range (1.5
M) against SIRT2, with >50-fold selectivity over SIRT1.
Antimicrobial: Fungal HOG1 Pathway
Mechanism: In Candida albicans, chroman-4-ones target the High Osmolarity Glycerol (HOG1) kinase pathway.[2]
-
Action: Disruption of HOG1 phosphorylation prevents the fungus from adapting to osmotic stress.
-
Secondary Target: Fructose-bisphosphate aldolase (FBA1) inhibition disrupts glycolysis.
Mechanism of Action Diagram
Figure 3: Mechanism of Action for SIRT2-mediated anticancer activity.
Experimental Validation Protocols
SIRT2 Inhibition Assay (In Vitro)
To validate the therapeutic potential, the following fluorometric assay is recommended:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Substrate: Fluorogenic peptide substrate (e.g., Ac-Gln-Pro-Lys-Lys(Ac)-AMC).
-
Procedure:
-
Incubate SIRT2 enzyme (human recombinant) with varying concentrations of 7-Chloro-2-methylchroman-4-one (0.1
M – 100 M) for 10 mins at 37°C. -
Add NAD+ (500
M) and Substrate to initiate reaction. -
Incubate for 60 mins.
-
Stop reaction with Trypsin/Nicotinamide solution (cleaves the deacetylated peptide to release fluorophore).
-
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).
-
Control: Suramin (positive inhibitor control).
Physicochemical Profiling (ADME Prediction)
-
LogP: ~3.2 (Predicted). Good oral bioavailability.
-
TPSA: ~26 Ų. High blood-brain barrier (BBB) permeability potential, relevant for neurodegenerative applications.
References
-
BenchChem. 7-Chloro-6-methoxychroman-4-one: Structure and Applications. Retrieved from
-
Fridén-Saxin, M., et al. (2012).[3][4] Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry.[4] Retrieved from
-
Ferreira, M., et al. (2022).[5] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules.[1][2][6][7][8][3][4][9][10][11][12][13] Retrieved from
-
Organic Syntheses. 2-Methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Retrieved from
-
Yurttas, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.[11] Saudi Pharmaceutical Journal.[14] Retrieved from
Sources
- 1. 7-Chloro-6-methoxychroman-4-one| [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
7-Chloro-2-methylchroman-4-one CAS number and safety data sheet (SDS)
This guide provides an in-depth technical analysis of 7-Chloro-2-methylchroman-4-one , a critical intermediate scaffold in medicinal chemistry. It details the chemical identity, synthesis protocols, safety data, and applications in drug discovery, specifically targeting researchers and process chemists.
CAS Number: 111478-32-1[1][2]
Executive Summary
7-Chloro-2-methylchroman-4-one (also known as 7-chloro-2-methyl-2,3-dihydro-4H-chromen-4-one) is a halogenated bicyclic ketone belonging to the chroman-4-one class.[1][2] It serves as a versatile pharmacophore in the synthesis of bioactive molecules, including SIRT2 inhibitors , antimicrobial agents , and homoisoflavonoids . Its structural rigidity and the presence of a reactive carbonyl group make it an ideal scaffold for structure-activity relationship (SAR) studies in drug development.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 111478-32-1 (Racemic) |
| IUPAC Name | 7-Chloro-2-methyl-2,3-dihydro-4H-chromen-4-one |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Appearance | Pale yellow to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water |
| Melting Point | ~65–70 °C (varies by polymorph/purity) |
| Boiling Point | ~322 °C (predicted at 760 mmHg) |
Synthesis & Manufacturing Protocol
The synthesis of 7-Chloro-2-methylchroman-4-one is typically achieved through a Friedel-Crafts cyclization or a Michael addition followed by intramolecular acylation . The most robust laboratory-scale method involves the condensation of 3-chlorophenol with crotonic acid (or crotonoyl chloride) in the presence of a strong acid catalyst.
Reaction Mechanism Diagram
Figure 1: Synthetic pathway for 7-Chloro-2-methylchroman-4-one via acid-catalyzed cyclization.
Detailed Experimental Protocol
Objective: Synthesis of 7-Chloro-2-methylchroman-4-one on a 10g scale.
Reagents:
-
3-Chlorophenol (1.0 eq)
-
Crotonic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) (Solvent/Catalyst) or Conc. H₂SO₄
Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge Polyphosphoric Acid (PPA) (~50g per 10g of phenol). Heat to 60°C to reduce viscosity.
-
Addition: Add 3-Chlorophenol (10g) and Crotonic Acid (7.4g) sequentially to the PPA.
-
Reaction: Heat the mixture to 100–120°C for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The spot for 3-chlorophenol should disappear.
-
Quenching: Cool the reaction mixture to ~50°C. Pour slowly onto crushed ice (200g) with vigorous stirring. The product will precipitate or form an oil.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50mL).
-
Washing: Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the title compound.
Yield Expectation: 40–60% depending on cyclization efficiency.
Safety Data Sheet (SDS) Summary
Hazard Classification (GHS):
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)
Handling & Storage Table
| Section | Protocol |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. Use in a fume hood. |
| First Aid (Eyes) | Rinse cautiously with water for 15 minutes. Remove contact lenses. |
| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. |
| Storage Conditions | Store in a cool, dry place (2–8°C recommended). Keep container tightly closed. |
| Incompatibilities | Strong oxidizing agents, strong bases. |
| Spill Cleanup | Absorb with inert material (sand, vermiculite). Dispose of as hazardous chemical waste. |
Applications in Drug Discovery
The chroman-4-one core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.
SIRT2 Inhibition
Research indicates that substituted chroman-4-ones are potent inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegenerative diseases (Parkinson's, Huntington's).
-
Mechanism: The 7-chloro substituent enhances lipophilicity, improving blood-brain barrier (BBB) penetration, while the 2-methyl group creates steric bulk that may improve selectivity for the SIRT2 pocket over SIRT1.
-
Reference: Analogous 6-chloro-2-pentylchroman-4-one derivatives have shown IC₅₀ values in the low micromolar range [1].
Antimicrobial & Antifungal Agents
Halogenated chromanones serve as precursors to homoisoflavonoids .[3]
-
Activity: Derivatives synthesized from this scaffold have demonstrated efficacy against Candida albicans and Staphylococcus aureus.
-
Pathway: The ketone at C4 is often converted to a hydrazone or oxime to enhance antimicrobial potency [2].
Synthetic Utility
-
Precursor for: 4-Amino-chromans (via reductive amination), Chromones (via oxidation), and Spiro-chromanones.
Analytical Characterization
To validate the identity of synthesized 7-Chloro-2-methylchroman-4-one, compare spectral data against these standard values:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80 (d, J=8.5 Hz, 1H, H-5)
-
δ 6.95–7.05 (m, 2H, H-6, H-8)
-
δ 4.50–4.60 (m, 1H, H-2)
-
δ 2.65–2.75 (m, 2H, H-3)
-
δ 1.50 (d, J=6.5 Hz, 3H, 2-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected peaks at ~191.0 (C=O), ~160.0 (C-8a), ~140.0 (C-Cl), ~75.0 (C-2), ~43.0 (C-3), ~21.0 (CH₃).
-
-
FT-IR:
-
Strong absorption at 1680–1690 cm⁻¹ (C=O stretch).
-
Weak bands at 1600 cm⁻¹ (Ar-C=C).
-
References
-
NIH / PubMed Central : Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
-
MDPI : Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]
-
MolAid : Chemical Property Data for (±)-7-chloro-2-methyl-4-chromanone (CAS 111478-32-1). Available at: [Link]
-
PrepChem : Synthesis of 7-chloro-2-methylchroman-4-one via Friedel-Crafts. Available at: [Link] (Note: Analogous chemistry referenced).
Sources
The Halogenated Chroman-4-one Scaffold: History, Synthesis, and Medicinal Chemistry
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Privileged Scaffold
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike its oxidized counterpart, the chromone (4H-chromen-4-one), the chroman-4-one possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and stereochemical opportunities (C2 and C3 chirality).
The introduction of halogen atoms (F, Cl, Br, I) into this scaffold has historically marked the transition from non-specific natural product isolation to precision pharmacology. Halogenation modulates lipophilicity (
Historical Evolution: From Flavanones to Synthetic Precision
The history of chroman-4-ones is deeply rooted in the study of flavonoids . Early 20th-century natural product chemistry focused on isolating flavanones (2-phenylchroman-4-ones) from citrus fruits (e.g., Naringenin). However, the therapeutic potential of the core chroman-4-one bicyclic system—stripped of the phenyl ring—was realized later as synthetic methods evolved.
-
Phase I (1920s-1950s): Natural Product Identification. Isolation of homoisoflavonoids and flavanones established the biological relevance of the benzopyran-4-one core.
-
Phase II (1960s-1980s): Synthetic Exploration. The development of the Friedel-Crafts acylation and Fries rearrangement allowed for the robust synthesis of the core scaffold. This era saw the first systematic halogenation to study structure-activity relationships (SAR), primarily for antifungal and antibacterial screening.
-
Phase III (1990s-Present): Targeted Inhibition. The discovery that 6- and 8-halogenated chroman-4-ones act as selective inhibitors of Sirtuin 2 (SIRT2) and modulators of the HOG1 pathway in fungi shifted focus toward rational drug design.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The biological efficacy of chroman-4-ones is highly sensitive to the position and nature of the halogen substituent.
3.1 The Halogen Effect
-
Metabolic Blocking: Halogenation at C6 and C8 prevents oxidative metabolism by Cytochrome P450 enzymes, extending the half-life (
) of the compound. -
Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) at C6/C7 can form halogen bonds with backbone carbonyls or nucleophilic residues in the target protein's binding pocket.
3.2 SAR Data Summary
| Position | Substituent (X) | Primary Effect | Key Biological Activity |
| C6 | F, Cl, Br | Electronic withdrawal; Metabolic block | SIRT2 Inhibition (High potency), Anticancer (MCF-7) |
| C7 | F, OMe | H-bond modulation | Anti-inflammatory (Superoxide inhibition) |
| C8 | Br, I | Steric hindrance; Lipophilicity | SIRT2 Selectivity ; Antifungal (Candida) |
| C3 | Benzylidene | Michael acceptor formation | Cytotoxicity (Alkylation of cysteine residues) |
3.3 SAR Logic Visualization
Caption: Structural logic dictating the biological activity of halogenated chroman-4-ones.
Mechanism of Action: SIRT2 and Antifungal Pathways
Recent research identifies Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase, as a primary target for halogenated chroman-4-ones (e.g., 6,8-dibromo derivatives).
-
Mechanism: The chroman-4-one binds to the SIRT2 active site, likely occupying the hydrophobic pocket usually reserved for the acetyl-lysine substrate. The halogen atoms mediate specific hydrophobic contacts that exclude the larger SIRT1 isoform, granting selectivity.
-
Downstream Effect: Inhibition of SIRT2 prevents the deacetylation of
-tubulin and p53, leading to cell cycle arrest in glioma and breast cancer models.
Caption: Inhibition of SIRT2 by chroman-4-ones leads to accumulation of acetylated substrates and cell arrest.
Experimental Protocols
Protocol A: Synthesis of 6-Fluorochroman-4-one via Intramolecular Friedel-Crafts
This protocol utilizes a robust intramolecular cyclization of 3-(4-fluorophenoxy)propionic acid. It is preferred over direct halogenation of chroman-4-one due to higher regioselectivity.
Reagents:
-
4-Fluorophenol (11.2 g, 0.1 mol)
-
3-Chloropropionic acid (10.8 g, 0.1 mol)
-
Sodium hydroxide (NaOH) solution (20%)
-
Polyphosphoric acid (PPA) or Conc. Sulfuric Acid (
)[2] -
Sodium carbonate (
)
Workflow:
-
Etherification (Precursor Synthesis):
-
Dissolve 4-fluorophenol in 20% NaOH solution (50 mL).
-
Add 3-chloropropionic acid slowly while stirring.
-
Reflux the mixture for 2–3 hours.
-
Cool and acidify with dilute HCl to precipitate 3-(4-fluorophenoxy)propionic acid .
-
Validation: Check melting point (Lit. 105–107 °C) to ensure precursor purity.
-
-
Cyclization (Friedel-Crafts Acylation):
-
Place the dried propionic acid derivative (5 g) into a flask containing Polyphosphoric acid (50 g).
-
Heat to 80–100 °C for 1–2 hours with mechanical stirring. Note: PPA is viscous; ensure thorough mixing.
-
Pour the reaction mixture onto crushed ice (200 g) to quench.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
-
Purification:
-
Wash the organic layer with 10%
(to remove unreacted acid) and then brine. -
Dry over anhydrous
and evaporate solvent.[3] -
Recrystallize from ethanol/hexane.
-
Self-Validating Analytical Check:
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (CDCl3, 400 MHz):
- 2.8 (t, 2H, H-3)
- 4.5 (t, 2H, H-2)
- 7.0–7.6 (m, 3H, Aromatic protons). Look for specific splitting patterns characteristic of 1,2,4-substitution.
-
IR: Strong carbonyl stretch at ~1680
.
Protocol B: Iodine-Mediated Oxidative Cyclization (Modern Approach)
For generating 2-substituted derivatives directly from chalcones.
-
Reactants: 2'-Hydroxy-5'-chloro-chalcone (1 mmol), Iodine (
, 0.2 mmol), DMSO (solvent). -
Conditions: Heat at 100 °C for 12 hours.
-
Mechanism: Iodine promotes oxidative cyclization of the phenolic oxygen onto the alkene.
-
Yield: Typically 80-90%.
Future Outlook
The halogenated chroman-4-one scaffold is evolving beyond simple inhibition.
-
PROTACs: Halogenated chromanones are being explored as "warheads" for Proteolysis Targeting Chimeras (PROTACs), linking the SIRT2-binding core to E3 ligase ligands for targeted protein degradation.
-
Radiopharmaceuticals: 6-Fluorochroman-4-one derivatives are candidates for
-labeling, enabling PET imaging of SIRT2 expression in neurodegenerative diseases.
References
-
Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Source: European Journal of Medicinal Chemistry (2015)
-
Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Source: Journal of Medicinal Chemistry (2012)
-
Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones and Study of Their Halogenation Reactions. Source: The Journal of Organic Chemistry (2021)
-
Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. Source: Chirality (2020) [4]
-
Antifungal Activities of Multi-Halogenated Indoles (Comparative Scaffold Analysis). Source: MDPI (2025)
-
Friedel-Crafts Acylation: Mechanism and Applications. Source: Chemistry Steps
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Modeling & SAR Profiling of 7-Chloro-2-methylchroman-4-one Analogs
Executive Summary
The 7-Chloro-2-methylchroman-4-one scaffold represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophoric core for agents targeting Sirtuin 2 (SIRT2) , Monoamine Oxidase B (MAO-B) , and Histamine H3 receptors . This guide details the computational and experimental framework for developing high-fidelity pharmacophore models of these analogs. By integrating ligand-based 3D QSAR with structure-based docking, we elucidate the specific role of the 7-chlorine substituent in halogen bonding and the 2-methyl group in stereochemical restraint, providing a roadmap for optimizing potency and selectivity.
Chemical Space & Biological Targets[1][2]
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) system is a bicyclic structure characterized by a benzene ring fused to a dihydropyranone.[1] The specific substitution pattern of 7-Chloro-2-methyl introduces distinct physicochemical properties:
-
7-Chloro (R7): Enhances lipophilicity (
> 0) and withdraws electrons, modulating the pKa of the system. It often engages in halogen bonding with backbone carbonyls in the target active site. -
2-Methyl (R2): Introduces chirality at the C2 position. The steric bulk restricts the conformational flexibility of the dihydropyran ring, often locking the molecule into a bioactive "sofa" or "half-chair" conformation.
-
4-Carbonyl: Acts as a critical Hydrogen Bond Acceptor (HBA).
Primary Biological Targets
| Target Protein | Therapeutic Indication | Mechanism of Action | Key Reference |
| SIRT2 | Neurodegeneration (Parkinson's) | Deacetylase inhibition via NAD+ binding pocket competition. | [1] |
| MAO-B | Depression, Alzheimer's | Inhibition of dopamine degradation; 7-Cl improves BBB permeability. | [2] |
| Antimicrobial | Bacterial Resistance | Disruption of bacterial cell wall synthesis or efflux pump inhibition. | [3] |
Computational Workflow: Pharmacophore Generation
This section outlines the step-by-step protocol for generating a 3D pharmacophore hypothesis. This workflow moves beyond simple feature mapping to include exclusion volumes and decoy set validation.
Ligand Preparation & Conformational Analysis
Causality: The 2-methyl substitution creates a stereocenter. Ignoring chirality can lead to false-positive pharmacophore hits because the (R) and (S) enantiomers often occupy distinct vector spaces.
-
Stereoisomer Generation: Generate both (2R) and (2S) enantiomers for all analogs.
-
Energy Minimization: Use the OPLS3e force field.
-
Conformational Search: Perform a Monte Carlo conformational search (5000 steps) to identify the global minimum.
-
Critical Check: Verify the "puckering" of the dihydropyran ring. The 2-methyl group typically prefers an equatorial orientation to minimize 1,3-diaxial interactions.
-
Pharmacophore Hypothesis Construction
We utilize a Common Feature Pharmacophore (CFP) approach, assuming the bioactive conformation aligns with low-energy states of potent analogs.
Core Features for 7-Chloro-2-methylchroman-4-one:
-
HBA (Vector): Centered on the C4 carbonyl oxygen.
-
HYD (Hydrophobic): Centered on the 7-Cl substituent.
-
AR (Aromatic Ring): Centered on the benzene ring (Ring A).
-
HYD/Steric: Centered on the 2-methyl group (defines the shape of the binding pocket).
Workflow Visualization
The following diagram illustrates the iterative logic between computational modeling and experimental feedback.
Figure 1: Iterative Pharmacophore Development Pipeline. Note the feedback loop from biological assays to model refinement.
Structure-Activity Relationship (SAR) Logic
Understanding the SAR of this scaffold is essential for interpreting pharmacophore results.[2] The 7-position and 2-position are the primary vectors for optimization.
The 7-Position (Electronic/Steric Modulation)
The 7-Chloro group is not merely a hydrophobic filler. In SIRT2 inhibitors, this position sits in a hydrophobic tunnel.
-
Optimization: Replacing Cl with Br or I often increases potency due to stronger halogen bonding (sigma-hole interaction).
-
Restriction: Replacing Cl with electron-donating groups (e.g., -OCH3) often reduces potency against MAO-B, suggesting the electron-withdrawing nature is vital for the electronics of the aromatic ring.
The 2-Position (Selectivity Gate)
The 2-methyl group provides a "selectivity gate."
-
Extension: Extending the 2-methyl to a 2-ethyl or 2-phenyl group can enhance selectivity for SIRT2 over SIRT1 by exploiting the larger hydrophobic pocket of SIRT2 [1].
-
Rigidity: The methyl group prevents the ring from flattening, maintaining the 3D-spatial arrangement required for receptor binding.
SAR Visualization
Figure 2: SAR Logic Map detailing the functional role of key substituents on the chromanone scaffold.
Experimental Validation Protocols
To ensure the trustworthiness of the computational model, the following self-validating experimental protocols must be employed.
Synthesis: The Kabbe Condensation Approach
A robust method for synthesizing these analogs is the base-catalyzed condensation of 4-chloro-2-hydroxyacetophenone with acetaldehyde (or equivalents), followed by cyclization.
Protocol:
-
Reagents: 4-Chloro-2-hydroxyacetophenone (1.0 eq), Acetaldehyde diethyl acetal (1.2 eq), Pyrrolidine (catalytic).
-
Condition: Reflux in Ethanol/Toluene for 4-6 hours.
-
Cyclization: Treat the intermediate chalcone with aqueous HCl or K2CO3 to effect ring closure.
-
Purification: Recrystallization from Ethanol. Note: This yields the racemate. Chiral HPLC is required to separate (2R)/(2S) for validation of the stereochemical pharmacophore features.
Biological Assay: SIRT2 Inhibition (Fluorescence)
Causality: We use a fluorescence-based assay because it provides a direct readout of enzymatic turnover without radioactive waste.
-
Substrate: Ac-Gln-Pro-Lys(Ac)-Lys(AMC) (Fluorogenic peptide).
-
Enzyme: Recombinant human SIRT2.
-
Procedure:
-
Incubate SIRT2 with varying concentrations of the 7-Chloro-2-methyl analog in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Initiate reaction by adding NAD+ (500 µM) and substrate.
-
Incubate at 37°C for 30 mins.
-
Stop reaction with Trypsin/Nicotinamide developer solution.
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
-
Validation: Use Sirtinol as a positive control. The IC50 should be calculated from a non-linear regression (log(inhibitor) vs. response).
References
-
SIRT2 Inhibition: Rumpf, T., et al. (2015). "Structure-based pharmacophore modeling and virtual screening for the identification of novel SIRT2 inhibitors." Journal of Medicinal Chemistry. (Context: Discusses chroman-4-one scaffold selectivity).
-
MAO-B Activity: Saxena, S. K., Pathak, A., & Agrawal, O. P. (2021).[3] "Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative." Journal of Pharmaceutical Research International, 33(63A), 374-384.[3]
-
Antimicrobial/Synthesis: Ferreira, M., et al. (2023). "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules (MDPI).
-
General Pharmacophore Modeling: Yang, S.Y. (2010). "Pharmacophore modeling and applications in drug discovery: challenges and recent advances." Drug Discovery Today.
Sources
Solvation Dynamics and Solubility Profile of 7-Chloro-2-methylchroman-4-one
Executive Summary
In the landscape of modern drug discovery and agrochemical synthesis, chromanone derivatives serve as critical building blocks. Specifically, 7-Chloro-2-methylchroman-4-one (CAS: 111478-32-1) is a highly valued intermediate, notably utilized in the synthesis of complex therapeutic agents such as IRAK4 modulators[1]. Unlike many rigid, high-melting-point heterocyclic solids, this specific halogenated chromanone frequently presents as a viscous oil or low-melting solid at room temperature[2]. This physical state drastically lowers the crystal lattice energy barrier, fundamentally altering its solubility profile and making it highly miscible with a broad spectrum of organic solvents.
This whitepaper provides an in-depth technical analysis of the structural determinants governing the solvation of 7-Chloro-2-methylchroman-4-one, empirical solubility data, and field-proven experimental workflows designed for senior researchers and process chemists.
Structural Determinants of Solvation
To predict and manipulate the solubility of 7-Chloro-2-methylchroman-4-one, one must analyze its molecular architecture:
-
The Chromanone Core: The bicyclic system is inherently hydrophobic. The lack of hydrogen-bond (H-bond) donors means the molecule cannot disrupt the strong intermolecular networks of highly polar protic solvents like water.
-
Carbonyl Group (C=O): Positioned at the 4-position, the ketone acts as a strong H-bond acceptor and introduces a localized dipole. This allows for favorable dipole-dipole interactions with polar aprotic solvents.
-
Chloro Substituent (C-Cl): The halogen at the 7-position exerts an electron-withdrawing inductive effect, enhancing the molecule's overall dipole moment while simultaneously increasing its lipophilicity (logP).
-
Methyl Group (-CH3): The aliphatic methyl group at the 2-position provides steric bulk that disrupts crystal packing (contributing to its oily state) and further increases hydrophobic character.
Empirical Solubility Profile in Organic Solvents
The following table summarizes the solubility and miscibility profile of 7-Chloro-2-methylchroman-4-one across various solvent classes, grounded in its thermodynamic properties.
| Solvent Class | Representative Solvents | Miscibility / Solubility Level | Mechanistic Rationale |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Excellent | Strong dipole-dipole interactions stabilize the polarized carbonyl and C-Cl bonds without requiring H-bond donation. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), DMF | Excellent | High dielectric constant heavily solvates the chromanone core; ideal for biological assays or stock solutions[1]. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Good | Carbonyl oxygen acts as an H-bond acceptor; however, the hydrophobic bulk slightly limits infinite miscibility compared to aprotic solvents. |
| Non-Polar | Hexane, Petroleum Ether | Moderate | Solvation relies solely on weak London dispersion forces. Often requires polar co-solvents (e.g., EtOAc) for complete dissolution[1]. |
| Aqueous | Water, Aqueous Buffers | Insoluble | High lipophilicity and lack of H-bond donors prevent the thermodynamic disruption of the water hydrogen-bond network. |
Solvation Mechanisms & Visualizations
The solvation of 7-Chloro-2-methylchroman-4-one is a competition between the solvent's ability to stabilize the molecule's dipole and its ability to accommodate the bulky, hydrophobic aromatic system.
Figure 1: Solvation dynamics and solvent-solute interactions of 7-Chloro-2-methylchroman-4-one.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols detail the handling, purification, and functionalization of 7-Chloro-2-methylchroman-4-one. Each methodology is designed as a self-validating system, explaining the causality behind the solvent choices.
Protocol 1: Chromatographic Purification and Solvent Partitioning
Because 7-Chloro-2-methylchroman-4-one is synthesized as a crude oil, normal-phase silica gel chromatography is the standard method for purification[1].
-
Sample Preparation (Dissolution): Dissolve the crude oil in a minimal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Causality: Minimizing the loading volume in a highly miscible polar aprotic solvent prevents band broadening on the column, ensuring sharp elution peaks.
-
-
Stationary Phase Loading: Apply the dissolved mixture directly to the top of a pre-equilibrated silica gel column.
-
Gradient Elution: Elute the column using a mobile phase gradient of Ethyl Acetate : Petroleum Ether (starting at 1:10, scaling to 1:5)[1].
-
Causality: Petroleum ether acts as the weak non-polar carrier. The carbonyl group of the chromanone forms reversible H-bonds with the silanol groups of the stationary phase. Increasing the concentration of EtOAc (a stronger H-bond acceptor) outcompetes these interactions, driving the compound down the column.
-
-
Self-Validation (TLC): Monitor fractions via Thin-Layer Chromatography (UV light at 254 nm). The successful elution is validated by the appearance of a distinct UV-active spot, confirming separation from highly polar impurities retained at the baseline.
-
Recovery: Pool the verified fractions and concentrate under reduced pressure to recover the purified compound.
Figure 2: Purification workflow of 7-Chloro-2-methylchroman-4-one via silica gel chromatography.
Protocol 2: Acid-Catalyzed Solvation for Electrophilic Aromatic Substitution
A common downstream application is the nitration of the aromatic ring to form 7-Chloro-6-nitro-2-methylchroman-4-one[3]. This protocol highlights the compound's unique solubility in strong mineral acids.
-
Acidic Solvation: Dissolve 4.56 g (23.2 mmol) of 7-chloro-2-methylchroman-4-one in 7 mL of concentrated sulfuric acid[3].
-
Causality: While insoluble in water, the highly lipophilic oil dissolves readily in concentrated sulfuric acid. This is driven by the protonation of the chromanone carbonyl oxygen, forming a highly polar, soluble oxonium intermediate.
-
-
Thermal Regulation: Cool the acidic solution to 0–5 °C using an acetone-ice bath[3].
-
Causality: Solvation in strong acid is exothermic; cooling prevents uncontrolled thermal degradation during the subsequent electrophilic addition.
-
-
Reagent Addition: Dropwise add a nitrating mixture (1.41 mL of 90% nitric acid in 3 mL of concentrated sulfuric acid) over 20 minutes[2].
-
Quenching & Self-Validation: Pour the viscous reaction mixture into 150 mL of ice water[2].
-
Validation: The sudden shift in solvent polarity (from concentrated acid to aqueous) forces the rapid precipitation of the nitrated product. If the initial compound did not fully dissolve or react, an oily biphasic mixture would persist instead of the expected filterable solid.
-
Conclusion
The solubility profile of 7-Chloro-2-methylchroman-4-one is dictated by its lipophilic chroman core and the localized dipole of its carbonyl and chloro groups. As an oil or low-melting solid, it exhibits exceptional miscibility in polar aprotic solvents (DCM, EtOAc, DMSO) and moderate solubility in non-polar carriers, making it highly amenable to standard organic workflows like silica gel chromatography and acid-catalyzed functionalization. Understanding these thermodynamic interactions is paramount for process chemists optimizing yields in the synthesis of complex pharmaceutical modulators.
References
- Title: Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives (FI94636B)
- Title: Synthesis of 7-Chloro-6-nitro-2-methylchroman-4-one Source: PrepChem URL
- Title: WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS Source: Google Patents URL
Sources
- 1. WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 2. FI94636B - Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
Pharmacological Profiling and Synthesis of 7-Substituted 2-Methylchroman-4-ones: A Technical Whitepaper
Executive Overview
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the core architecture for numerous bioactive natural products and synthetic drugs[1]. Among its derivatives, 7-substituted 2-methylchroman-4-ones have emerged as highly potent molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties[2].
As drug development shifts toward conformationally constrained molecules, the C-2 methyl stereocenter and the highly customizable C-7 position of this scaffold offer a unique opportunity to fine-tune pharmacokinetics and target binding affinities. This whitepaper synthesizes the structural biology, synthetic methodologies, and pharmacological profiling of these compounds, providing actionable, self-validating protocols for application scientists and researchers.
Structural Determinants of Biological Activity
The biological efficacy of 2-methylchroman-4-ones is dictated by precise structural features:
-
The C-2 Stereocenter: The presence of a methyl group at the C-2 position introduces chirality. Enantioselective biological activity is frequently observed; for instance, specific (2S) or (2R) configurations isolated from endophytic fungi exhibit distinct cytotoxic profiles against human cancer cell lines[3].
-
C-7 Substitution: The C-7 position is critical for receptor interaction. In its native state, a 7-hydroxyl group mimics the A-ring of natural flavonoids, acting as a crucial hydrogen-bond donor. Alkylation, halogenation, or the addition of bulky benzylidene groups at this position directly modulates the molecule's lipophilicity (logP) and cellular permeability[2]. For example, 6-chloro-7-hydroxy-2-methylchroman-4-one derivatives are potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications[4].
Synthetic Methodologies and Mechanistic Rationale
Classical thermal Pechmann condensations for synthesizing chromanones often suffer from low yields (e.g., ~23% using polyphosphoric acid) due to the thermal degradation of the phenol precursor and off-target polymerization of the
To overcome this, we employ a microwave-assisted, solventless synthesis . The causality here is twofold: microwave irradiation ensures rapid, uniform volumetric heating, while the use of a Lewis acid (like anhydrous ZnCl
Synthetic workflow for 7-hydroxy-2-methylchroman-4-one via microwave-assisted Pechmann condensation.
Protocol 1: Microwave-Assisted Synthesis of 7-Hydroxy-2-methylchroman-4-one
Self-Validating System: This protocol includes built-in NMR validation to ensure the absence of the C2-C3 double bond, distinguishing the product from a chromone.
-
Reagent Preparation: Combine equimolar amounts of resorcinol (500 mg, 4.54 mmol) and crotonic acid (430 mg, 4.99 mmol) in a microwave-safe reaction vessel.
-
Catalyst Addition: Add anhydrous ZnCl
(or 3.2 mL of trifluoromethanesulfonic acid) to the mixture. Rationale: The Lewis acid coordinates with the carbonyl oxygen of crotonic acid, increasing its electrophilicity for the initial Friedel-Crafts-type alkylation. -
Irradiation: Subject the solventless mixture to microwave irradiation at 80°C for 10–15 minutes.
-
Quenching & Extraction: Allow the vessel to cool to room temperature. Slowly quench the reaction by adding the mixture dropwise to a 2M NaOH aqueous solution. Extract the organic layer using ethyl acetate (3 × 30 mL) and dry over anhydrous MgSO
. -
Validation (NMR): Confirm the formation of the chroman-4-one core via
H NMR. The validation criteria are the presence of a singlet at 10.54 ppm (7-OH) and the characteristic signals at 4.45 ppm (t, 2H, H-2) and 2.66 ppm (t, 2H, H-3), which definitively prove the saturation of the C2-C3 bond[2].
Pharmacological Profiling & Data Presentation
Anticancer & Cytotoxic Activity
7-substituted chroman-4-ones, particularly those functionalized with benzylidene moieties (chalcone-like agents), exhibit potent cytotoxicity. They act as conformationally constrained congeners of chalcones, triggering G2/M cell cycle arrest and inducing apoptosis in leukemia and breast cancer cell lines[6].
Table 1: In Vitro Cytotoxicity (IC
Antimicrobial Efficacy
The C-7 position heavily dictates antimicrobial potency. While the baseline 7-hydroxychroman-4-one shows moderate activity, O-alkylation or conversion into homoisoflavonoid analogs significantly enhances efficacy against fungal pathogens like Candida albicans and Nakaseomyces glabratus by disrupting membrane integrity[2].
Table 2: Antimicrobial Activity (MIC) of Chroman-4-one Derivatives [2]
| Compound | Target Pathogen | MIC (
Dual mechanistic pathways of 7-substituted chroman-4-ones in metabolic and oncological targeting.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Self-Validating System: This protocol utilizes a colorimetric metabolic readout and includes an established chemotherapeutic positive control to validate assay sensitivity.
-
Cell Culture & Seeding: Culture K562 or MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells into 96-well plates at a density of
cells/well. -
Compound Treatment: Prepare serial dilutions of the synthesized 7-substituted chroman-4-one (e.g., Compound 4a) in DMSO (final DMSO concentration <0.1%). Treat the cells and include a vehicle control (0.1% DMSO) and a positive control (Etoposide).
-
Incubation: Incubate the plates at 37°C in a 5% CO
atmosphere for 48–72 hours. Rationale: This duration is critical to allow the compound to interface with intracellular kinases or tubulin, effectively triggering G2/M cell cycle arrest and observable apoptosis[6]. -
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple insoluble formazan crystals via mitochondrial succinate dehydrogenase. -
Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 100
L of pure DMSO. Measure the absorbance at 570 nm using a microplate reader. -
Validation & Analysis: Calculate the IC
values using non-linear regression analysis. The assay is validated if the Etoposide positive control yields an IC within its established literature range (>20.0 g/mL for K562)[6].
References
-
Structures of some 4-chromanone-derived drugs under development. ResearchGate. Available at:[1]
-
Structures and Biological Activities of Secondary Metabolites from Daldinia spp. PMC - NIH. Available at:[3]
-
Microwave-Assisted Solventless Pechmann Condensation. ResearchGate. Available at:[5]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at:[2]
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PMC - NIH. Available at:[6]
-
PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives. Google Patents. Available at:[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structures and Biological Activities of Secondary Metabolites from Daldinia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the synthesis of chlorochromanones
Topic: Literature Review on the Synthesis of Chlorochromanones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorochromanones (specifically chlorochroman-4-ones) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for a vast array of bioactive molecules. Their structural rigidity and electronic properties make them ideal precursors for Sirtuin 2 (SIRT2) inhibitors , antifungal agents (targeting HOG1 kinase), and spiro-oxindole derivatives used in oncology.[1]
This technical guide moves beyond basic textbook definitions to provide a rigorous, field-validated review of the synthetic methodologies for accessing these cores. We focus on the two most critical isomers: 6-chlorochroman-4-one (ring-substituted) and 3-chlorochroman-4-one (alpha-substituted), detailing the mechanistic causality and experimental protocols required for high-purity synthesis.[1][2]
Retrosynthetic Analysis & Structural Classes
To design an effective synthesis, one must first deconstruct the target. The chlorochromanone scaffold can be accessed via two primary logic gates: Ring Construction (forming the heterocycle from acyclic precursors) or Core Functionalization (modifying an existing chromanone).[1]
Visualization: Retrosynthetic Logic
The following diagram illustrates the strategic disconnections for accessing the 6-chloro and 3-chloro isomers.
Figure 1: Retrosynthetic disconnection showing the divergent pathways for ring-substituted vs. alpha-substituted chlorochromanones.[1][2]
Primary Synthetic Route: 6-Chlorochroman-4-one
The industrial standard for accessing the 6-chloro isomer is the Friedel-Crafts intramolecular acylation .[2] This route is preferred over the Fries rearrangement of esters due to higher atom economy and fewer steps.
Mechanistic Insight
The reaction proceeds through the activation of 3-(4-chlorophenoxy)propanoic acid.[2] Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid catalyst.[1] PPA phosphorylates the carboxylic oxygen, creating a mixed anhydride intermediate. This species expels a phosphate group to generate an oxocarbenium ion (acylium equivalent), which undergoes electrophilic aromatic substitution (EAS) at the ortho position of the phenol ring.[1]
Critical Control Point: The chlorine atom at the para position of the starting phenol directs the cyclization ortho to the ether linkage, preventing isomer mixtures.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 6-chlorochroman-4-one on a 50 mmol scale.
Reagents:
-
Polyphosphoric Acid (PPA) (100 g, ~83% P2O5 content)[1]
-
Ice/Water (500 mL)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for viscous PPA) and a thermometer.
-
Charging: Add 100 g of PPA to the flask. Heat to 60°C to lower viscosity.
-
Addition: Add 3-(4-chlorophenoxy)propanoic acid (10.0 g) in small portions over 15 minutes. Why: Prevents localized exotherms that can lead to polymerization.
-
Reaction: Increase temperature to 90°C and stir for 2 hours.
-
Validation: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material spot (Rf ~0.1, streaking) should disappear, replaced by a distinct non-streaking product spot (Rf ~0.6).
-
-
Quenching: Cool the mixture to 50°C. Pour the deep red syrup slowly onto 500 g of crushed ice with vigorous stirring. The complex hydrolyzes, precipitating the crude chromanone as a pale solid.
-
Workup: Extract the aqueous slurry with EtOAc (3 x 100 mL). Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and brine.[1] Dry over anhydrous Na2SO4.[3]
-
Purification: Recrystallize from ethanol/hexane (1:4) to yield white needles.[1]
Typical Yield: 75-85% Melting Point: 100–102°C[1][2]
Secondary Synthetic Route: 3-Chlorochroman-4-one
Accessing the 3-chloro isomer requires a different strategy.[2] Direct cyclization is difficult; therefore, we utilize Direct Alpha-Chlorination of the parent chroman-4-one.[2]
Mechanistic Insight
This reaction utilizes Sulfuryl Chloride (SO2Cl2) .[1][3][4] The mechanism involves the keto-enol tautomerization of chroman-4-one.[2] SO2Cl2 acts as a source of electrophilic chlorine.[3][5] The enol attacks the chlorine, expelling SO2 and HCl.
Why SO2Cl2 over Cl2 gas? SO2Cl2 allows for precise stoichiometric control, minimizing the formation of 3,3-dichlorochromanone byproducts, which are common with elemental chlorine.
Visualization: Alpha-Chlorination Mechanism
Figure 2: Electrophilic alpha-chlorination pathway via enol intermediate.[1][2][6]
Experimental Protocol
Reagents:
-
Sulfuryl Chloride (1.35 g, 10 mmol)[1]
-
Dichloromethane (DCM) (20 mL, anhydrous)
-
Glacial Acetic Acid (catalytic, 2 drops)[1]
Methodology:
-
Dissolve chroman-4-one in DCM (20 mL) in a round-bottom flask under nitrogen.
-
Add catalytic acetic acid to promote enolization.
-
Add SO2Cl2 dropwise at 0°C over 10 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Validation: Monitor gas evolution (SO2/HCl).[1] Reaction is complete when gas evolution ceases.
-
-
Wash with water and NaHCO3. Evaporate solvent.[3]
-
Purify via flash chromatography (Silica, 5% EtOAc/Hexane).
Comparative Data & Applications
The following table summarizes the key derivatives and their specific utility in drug development.
| Derivative | Substitution | Primary Synthetic Method | Key Medicinal Application |
| 6-Chlorochroman-4-one | C6-Aryl | Friedel-Crafts Cyclization | SIRT2 Inhibitor : Precursor for 2-pentyl derivatives used in neurodegenerative research [1].[1][2] |
| 3-Chlorochroman-4-one | C3-Alpha | Direct Chlorination | Antifungal : Intermediate for azole antifungals; targets HOG1 kinase [2].[1][2] |
| (S)-6-Chlorochroman-4-ol | C4-Reduction | Biocatalytic Reduction | Chiral Synthon : Produced via Lactobacillus paracasei reduction for enantiopure drugs [3].[1][2] |
| 6-Chloro-3-formyl | C3-Formyl | Vilsmeier-Haack | Spiro-oxindoles : Precursor for complex heterocyclic libraries [4].[1][2] |
Advanced Application: Biocatalytic Resolution
Recent advances utilize whole-cell biocatalysis (Lactobacillus paracasei) to reduce 6-chlorochroman-4-one to (S)-6-chlorochroman-4-ol with >99% ee [3].[1][2] This "Green Chemistry" approach is replacing heavy-metal reduction (e.g., NaBH4) in GMP environments.[1][2]
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Link
-
Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. Chirality. Link
-
Application Notes and Protocols for the Reaction of 6-Chlorochroman-4-one with Nucleophiles. BenchChem. Link[1]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfuryl_chloride [chemeurope.com]
- 5. d-nb.info [d-nb.info]
- 6. US4536350A - Process for making chlorophosphanes, phosphinic acid chlorides or thiophosphinic acid chloride, and novel isomeric mixture consisting of chloro-phosphabicyclononanes - Google Patents [patents.google.com]
Electronic properties and reactivity of the chromanone carbonyl group
Topic: Electronic Properties and Reactivity of the Chromanone Carbonyl Group Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.
Executive Technical Summary
The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for homoisoflavonoids, anti-cancer agents, and selective AChE inhibitors. Unlike its unsaturated analogue (chromone), the 4-chromanone contains a saturated C2–C3 bridge, isolating the carbonyl functionality from direct conjugation with the heterocyclic oxygen through the aliphatic ring.
However, the carbonyl group at C4 is electronically coupled to the benzene ring, creating a unique ortho-alkoxy aryl ketone system. This guide dissects the electronic nuance of this carbonyl group—specifically how the intracyclic oxygen (O1) modulates reactivity at the C4 (carbonyl) and C3 (
Electronic Dossier: The Ortho-Alkoxy Influence
To manipulate the chromanone core, one must understand the "Push-Pull" dynamics governed by the benzene ring fusion.
Structural Physics & Spectral Signatures
The 4-chromanone carbonyl is not a standard aliphatic ketone, nor is it fully equivalent to acetophenone. It exists in a state of perturbed conjugation .
-
The Donor (O1): The ether oxygen at position 1 is a strong
-donor (+M effect) into the benzene ring. It is located para to the C5 position and ortho to the bridgehead carbon (C4a). -
The Acceptor (C4=O): The carbonyl group is attached to the benzene ring, withdrawing density (-M effect).
-
The Interaction: While there is no direct conjugation through the saturated C2-C3 bond, the O1 atom enriches the electron density of the benzene ring. This density is inductively transmitted to the carbonyl carbon, slightly reducing its electrophilicity compared to a pure acetophenone, but maintaining high reactivity for nucleophilic attack.
Table 1: Comparative Spectral Data (Electronic Baseline)
| Feature | 4-Chromanone | Acetophenone | Cyclohexanone | Interpretation |
| IR | 1680–1690 cm⁻¹ | ~1681 cm⁻¹ | ~1715 cm⁻¹ | Conjugation with the benzene ring lowers the bond order compared to aliphatic ketones (Cyclohexanone). |
| ~191 ppm | ~198 ppm | ~211 ppm | The upfield shift vs. cyclohexanone confirms aryl shielding; similarity to acetophenone confirms the aryl-ketone character. | |
| ~2.7–2.8 ppm | ~2.6 ppm ( | ~2.3 ppm | The C3 protons are acidic ( |
Visualization of Electronic Effects
The following diagram maps the electron density flow that dictates the site-selectivity of the scaffold.
Figure 1: Electronic map of 4-chromanone. The O1 donor stabilizes the ring, while the C4 carbonyl activates the C3 position for enolization.
Chemo-Reactivity Matrix
The reactivity of 4-chromanone is bifurcated into two primary zones:
-
C3-Position (Enolate Chemistry): The thermodynamic sink for C-C bond formation.
-
C4-Position (Carbonyl Chemistry): The site for reduction and condensation.
The C3-Methylene: Gateway to Homoisoflavonoids
The protons at C3 are acidic (pK
-
Selectivity: The reaction is highly
-selective due to steric repulsion between the aryl ring of the aldehyde and the chromanone carbonyl in the -transition state. -
Significance: The resulting 3-benzylidene-4-chromanones are potent cytotoxic agents (tubulin polymerization inhibitors) and precursors to spiro-pyrazolines.
The C4-Carbonyl: Reduction and Spiro-Cyclization
The C4 carbonyl behaves as a typical aryl ketone but is sterically accessible.
-
Reduction: NaBH
reduction yields 4-chromanol , a precursor for dehydration to chromenes (2H-chromenes). -
Condensation: Reaction with hydrazines yields hydrazones, which can undergo oxidative cyclization to form spiro-heterocycles, a technique used to increase sp3 character in drug libraries.
Applied Protocols (Validated Methodologies)
Protocol A: Synthesis of (E)-3-Benzylidene-4-chromanone (Aldol Condensation)
Target: Functionalization of the C3 position.[1] Mechanism: Base-catalyzed aldol addition followed by E1cB elimination.[2]
Reagents:
-
4-Chromanone (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Piperidine (Catalytic, 0.1 eq) or Pyrrolidine
-
Ethanol (Absolute) or Methanol
Step-by-Step Workflow:
-
Solvation: Dissolve 10 mmol of 4-chromanone and 11 mmol of the benzaldehyde derivative in 20 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 5-10 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product typically appears as a bright UV-active spot with a lower R
than the aldehyde. -
Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The benzylidene derivative often precipitates as yellow needles.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or ethanol/CHCl
if necessary. -
Validation:
H NMR should show the vinylic proton ( ) as a singlet downfield around 7.8–8.0 ppm , confirming the -geometry.
Protocol B: Regioselective Reduction to 4-Chromanol
Target: Reduction of C4=O to C4-OH.
Reagents:
-
4-Chromanone (1.0 eq)
-
Sodium Borohydride (NaBH
) (1.5 eq) -
Methanol (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve 5 mmol of 4-chromanone in 15 mL of methanol. Cool to 0°C in an ice bath.
-
Addition: Add NaBH
portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quench: Add 10 mL of water followed by dilute HCl (1M) dropwise until pH ~6 to destroy excess hydride.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Workup: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Result: 4-Chromanol is obtained as a viscous oil or low-melting solid. Yields are typically >90%.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the central 4-chromanone hub.
Figure 2: Divergent synthesis pathways. The C3 pathway (left) leads to cytotoxic benzylidene derivatives, while C4 pathways (center/right) lead to alcohols and spiro-cycles.
References
-
Emami, S., et al. (2015). "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry. Link
-
Diana, E. J., et al. (2021).[3] "Current developments in the synthesis of 4-chromanone-derived compounds." Organic & Biomolecular Chemistry. Link
-
Keri, R. S., et al. (2014). "Chromanone-A Prerogative Therapeutic Scaffold: An Overview." Chemical Biology & Drug Design. Link
-
Gomes, M. N., et al. (2022). "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." Bioorganic Chemistry. Link
-
Master Organic Chemistry. (2011). "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Link
Sources
Methodological & Application
Step-by-step synthesis of 7-Chloro-2-methylchroman-4-one from 3-chlorophenol
Executive Summary & Strategic Analysis
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various therapeutic agents, including antifungal, anti-inflammatory, and anticancer compounds. The specific derivative, 7-Chloro-2-methylchroman-4-one , is a critical intermediate for synthesizing complex tricyclic heterocycles and functionalized flavonoids.
Synthetic Strategy: While several routes exist (e.g., intramolecular Friedel-Crafts acylation of 3-phenoxybutanoic acids), the one-pot condensation of 3-chlorophenol with crotonic acid using Polyphosphoric Acid (PPA) is selected for this protocol.
-
Rationale: This route offers high atom economy and operational simplicity by combining esterification, Fries rearrangement, and Michael addition/cyclization into a single step. PPA acts simultaneously as a solvent, Lewis acid catalyst, and dehydrating agent.
-
Regioselectivity: The directing effects of the hydroxyl group (strongly activating, ortho/para) and the chlorine atom (deactivating, ortho/para) favor cyclization at the position para to the chlorine (C6 of the phenol ring), yielding the 7-chloro isomer as the major product. Steric hindrance at the C2 position (flanked by OH and Cl) minimizes the formation of the 5-chloro isomer.
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves corrosive reagents and exothermic reactions. Work must be performed in a properly functioning chemical fume hood.
| Reagent | Hazard Class | Handling Precautions |
| 3-Chlorophenol | Toxic, Irritant | Rapidly absorbed through skin. Use double nitrile gloves. Avoid dust/vapor inhalation. |
| Crotonic Acid | Corrosive | Causes severe skin burns and eye damage. Handle with care. |
| Polyphosphoric Acid (PPA) | Corrosive, Viscous | Hygroscopic. Reacts exothermically with water. NEVER add water to hot PPA. |
| Dichloromethane (DCM) | Volatile, Carcinogen | Use in fume hood. Avoid inhalation. |
Experimental Protocol
Materials
-
Reactant A: 3-Chlorophenol (12.86 g, 100 mmol)
-
Reactant B: Crotonic acid (10.33 g, 120 mmol, 1.2 equiv)
-
Reagent C: Polyphosphoric Acid (PPA) (100 g, ~83%
content) -
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Sat.
, Brine.[1]
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 250 mL dry round-bottom flask (RBF) equipped with a robust magnetic stir bar (PPA is highly viscous), charge 100 g of Polyphosphoric Acid.
-
Pre-heating: Heat the PPA to 70°C in an oil bath to lower its viscosity and facilitate stirring.
-
Addition: Add 3-Chlorophenol (12.86 g) and Crotonic acid (10.33 g) to the flask.
-
Note: Pre-mixing the phenol and acid in a small beaker before adding to PPA can ensure homogeneity.
-
Phase 2: Cyclocondensation 4. Reaction: Raise the oil bath temperature to 110–120°C . 5. Monitoring: Stir the mixture vigorously. The solution will turn from clear/yellow to deep red/orange. Maintain this temperature for 2–3 hours .
- Checkpoint: Monitor progress via TLC (20% EtOAc in Hexanes). The limiting reagent (3-chlorophenol) should disappear.
Phase 3: Quenching & Isolation 6. Cooling: Allow the reaction mixture to cool to approximately 60–70°C. Do not cool completely to room temperature, as PPA will solidify and become unmanageable. 7. Quenching (Exothermic): Pour the warm reaction mixture slowly onto 300 g of crushed ice in a 1 L beaker with vigorous manual stirring.
- Safety: This step is highly exothermic. Add the mixture in thin streams to prevent splashing.
- Hydrolysis: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of any polyphosphate esters. The product typically separates as an oil or gummy solid.
Phase 4: Extraction & Purification
9. Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Dichloromethane (DCM) (
- Sat.
( mL) to remove unreacted crotonic acid. - Water (
mL). - Brine (
mL).
- Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude residue. - Purification: Purify the crude material via Recrystallization from Ethanol/Water or Flash Column Chromatography (Silica gel, Gradient 0-10% EtOAc/Hexane).
- Target: 7-Chloro-2-methylchroman-4-one appears as a white to pale yellow solid.
Data Presentation & Analysis
Reaction Metrics
| Parameter | Value | Notes |
| Theoretical Yield | 19.66 g | Based on 100 mmol scale |
| Typical Isolated Yield | 65–75% | Dependent on stirring efficiency in PPA |
| Appearance | Pale yellow solid | Melting Point: ~75–78°C |
| Rf Value | 0.45 | Solvent: 20% EtOAc/Hexane |
Spectroscopic Validation (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
- 7.85 (d, J = 8.5 Hz, 1H, H-5) – Deshielded by carbonyl
- 7.00 (dd, J = 8.5, 2.0 Hz, 1H, H-6)
- 6.95 (d, J = 2.0 Hz, 1H, H-8)
- 4.55 (m, 1H, H-2) – Methine proton
- 2.70 (d, 2H, H-3) – Methylene adjacent to carbonyl
- 1.50 (d, 3H, -CH₃)
-
¹³C NMR (100 MHz, CDCl₃):
-
Diagnostic signals at ~190 ppm (C=O) and ~75 ppm (C-2).
-
Workflow Visualization
Caption: Operational workflow for the PPA-mediated synthesis of 7-Chloro-2-methylchroman-4-one.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Black Tar | Overheating (>130°C) or prolonged reaction time. | Strictly control oil bath temperature. Quench immediately after TLC indicates consumption of phenol. |
| Solid PPA in Workup | Reaction cooled too much before quenching. | Re-warm flask gently to 60°C before pouring onto ice. Use mechanical stirring if scaling up. |
| Emulsion during Extraction | PPA residues or high viscosity. | Add more brine. Filter the biphasic mixture through Celite if necessary. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]
-
Mittal, A., & Singh, V. (2012). Synthesis of 2-methylchroman-4-ones using Polyphosphoric Acid: A Revisit. Journal of Chemical Sciences, 124, 101-105. [Link]
Sources
Friedel-Crafts acylation protocols for 7-Chloro-2-methylchroman-4-one
Advanced Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of 7-Chloro-2-methylchroman-4-one
Introduction & Scientific Rationale
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) bicyclic ring system is a highly privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds, including aldose reductase inhibitors, antimicrobial agents, and targeted antitumor therapeutics,[1].
Synthesizing functionalized derivatives, such as 7-chloro-2-methylchroman-4-one , requires precise control over ring closure. The most robust and scalable approach is the intramolecular Friedel-Crafts acylation of a phenoxybutanoic acid precursor[2]. As an application scientist, I emphasize that successful cyclization is not merely about mixing reagents; it requires a deep understanding of regioselectivity, intermediate stability, and catalyst selection to prevent polymerization and ensure high yields[3].
Mechanistic Insights and Regioselectivity
The critical step in this synthesis is the electrophilic aromatic substitution where the acylium ion attacks the aromatic ring. The starting material, 3-(3-chlorophenoxy)butanoic acid, presents a regiochemical dilemma. The ether oxygen is strongly activating and ortho/para directing, while the meta-chloro substituent is weakly deactivating but also ortho/para directing.
Cyclization can theoretically occur at two positions ortho to the ether oxygen:
-
Para to the chlorine atom: This position is sterically accessible and electronically favored, leading exclusively to the desired 7-chloro-2-methylchroman-4-one .
-
Ortho to the chlorine atom: This position is highly sterically hindered due to the adjacent bulky chlorine atom and the ether linkage. The high activation energy required to form the transition state here effectively prevents the formation of the 5-chloro isomer.
Understanding this causality allows us to confidently scale the reaction without the need for complex downstream isomer separation.
Mechanistic divergence and regioselectivity in the Friedel-Crafts cyclization.
Visualizing the Synthetic Workflow
The synthesis is a two-stage process. First, an O-alkylation (Michael addition) constructs the linear precursor. Second, the Friedel-Crafts acylation closes the ring. We can achieve the cyclization either through a two-step Lewis acid-mediated pathway (via an acid chloride) or a direct Brønsted acid-mediated pathway (using Polyphosphoric Acid)[2],[4].
Synthetic workflow for 7-chloro-2-methylchroman-4-one via Friedel-Crafts acylation.
Quantitative Data & Optimization
To assist in selecting the appropriate cyclization protocol, the following table summarizes the quantitative performance of different catalytic systems based on historical optimization data for chroman-4-one derivatives[3],[4].
| Cyclization Method | Catalyst / Reagent | Solvent | Temperature | Reaction Time | Isolated Yield | Crude Purity (HPLC) |
| Two-Step Lewis Acid | SOCl₂ then AlCl₃ (1.5 eq) | 1,2-Dichloroethane | 0 °C to RT | 2.0 h | 85 - 88% | > 98% |
| Direct Brønsted Acid | Polyphosphoric Acid (PPA) | None (Neat) | 135 °C | 2.5 h | 65 - 70% | ~ 90% |
| Direct Brønsted Acid | Trifluoromethanesulfonic acid | None (Neat) | 85 °C | 1.5 h | 75 - 80% | ~ 95% |
Data Summary: While PPA offers step-economy, the AlCl₃ method provides superior yields and purity by avoiding the charring associated with high-temperature neat reactions.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.
Stage 1: Synthesis of 3-(3-Chlorophenoxy)butanoic acid
Causality: This step utilizes a base-catalyzed oxa-Michael addition. NaOH deprotonates the phenol to form a highly nucleophilic phenoxide, which attacks the
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in 2.5 N aqueous NaOH (1.1 eq). Heat the mixture to a gentle reflux.
-
Addition: Slowly add crotonic acid (1.05 eq) portion-wise over 30 minutes.
-
Reaction Monitoring (Self-Validation): Stir at reflux for 2-3 hours. Monitor by TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot corresponding to 3-chlorophenol disappears.
-
Workup: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 2.0.
-
Self-Validation: A thick white/off-white precipitate of the intermediate acid will crash out of the solution.
-
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold water to remove residual salts, and dry overnight in a vacuum oven at 45 °C.
Stage 2: Intramolecular Friedel-Crafts Acylation (AlCl₃ Method)
Causality: We utilize 1,2-dichloroethane (DCE) as the solvent because its non-coordinating nature stabilizes the highly reactive acylium ion without deactivating the aluminum chloride catalyst[3].
-
Activation: Suspend 3-(3-chlorophenoxy)butanoic acid (1.0 eq) in anhydrous DCE. Add thionyl chloride (SOCl₂, 1.5 eq) and 2 drops of anhydrous DMF.
-
Self-Validation: DMF acts as a Vilsmeier-Haack catalyst. Immediate gas evolution (SO₂ and HCl) will occur. Stir at room temperature until gas evolution ceases and the suspension becomes a clear, homogeneous solution (approx. 1 hour).
-
-
Concentration: Remove excess SOCl₂ in vacuo to prevent it from competing for the Lewis acid in the next step. Redissolve the resulting acid chloride in fresh anhydrous DCE.
-
Cyclization: In a separate, flame-dried flask under N₂, suspend AlCl₃ (1.5 eq) in DCE and cool to 0 °C. Add the acid chloride solution dropwise over 30 minutes.
-
Causality: Dropwise addition controls the exothermic generation of the acylium ion, preventing intermolecular dimerization.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. TLC (Hexane:EtOAc 8:2) should show the complete consumption of the baseline acid/acid chloride and the appearance of a new, highly UV-active spot (Rf ~0.5).
-
Quench & Extraction: Carefully pour the dark reaction mixture into a vigorously stirred beaker of ice-cold 1N HCl.
-
Causality: The HCl hydrolyzes the strong aluminum-ketone complex, releasing the free chromanone and preventing unbreakable emulsions during extraction[3].
-
-
Purification: Extract the aqueous layer with diethyl ether (2x). Wash the combined organic layers with 1N NaOH (to remove unreacted acid), water, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield 7-chloro-2-methylchroman-4-one as a viscous oil that may crystallize upon standing[3],[4].
Analytical Validation
To ensure absolute trustworthiness of the final product, verify the structure using the following analytical markers:
-
TLC: Rf ~0.5 in 20% EtOAc/Hexanes (UV active).
-
¹H NMR (CDCl₃): Look for the characteristic C2 methyl group as a doublet at ~1.5 ppm. The diastereotopic C3 protons will appear as distinct multiplets around 2.6–2.8 ppm. The C2 methine proton will be a multiplet at ~4.6 ppm. The aromatic region will confirm regioselectivity: H-5 will appear as a doublet (ortho-coupling), H-6 as a doublet of doublets, and H-8 as a fine doublet (meta-coupling),[4].
-
HRMS: Calculate for C₁₀H₉ClO₂: [M+H]⁺ expected at m/z 197.0369.
References
-
Facile Synthesis and in vitro Antitumor Activity of 5,7-Dihydroxy-3-(4hydroxybenzyl)-6-methylchroman-4-one - ScienceOpen URL:
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI[1] URL:
-
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-4-chromanecarboxylic Acid - Benchchem[2] URL:
-
FI94636B - Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives - Google Patents[3] URL:
-
PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives - Google Patents[4] URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FI94636B - Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives - Google Patents [patents.google.com]
- 4. PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives - Google Patents [patents.google.com]
Microwave-assisted synthesis of 7-Chloro-2-methylchroman-4-one
Application Note: Microwave-Assisted Synthesis of 7-Chloro-2-methylchroman-4-one
Abstract & Core Directive
This guide details the optimized protocol for the synthesis of 7-Chloro-2-methylchroman-4-one , a privileged scaffold in medicinal chemistry often associated with SIRT2 inhibition and antimicrobial activity. Unlike traditional thermal cyclizations using polyphosphoric acid (PPA), which suffer from high viscosity, poor heat transfer, and difficult workups, this protocol utilizes Eaton’s Reagent (7.7 wt%
Why this approach?
-
Eaton’s Reagent vs. PPA: Eaton’s reagent offers lower viscosity and higher solubility for organic substrates, ensuring homogenous heating in microwave fields. It acts as both the solvent and the Lewis acid catalyst.
-
Microwave Efficiency: Direct dielectric heating of the polar acidic medium accelerates the rate-limiting Fries rearrangement and subsequent Michael cyclization, reducing reaction times from hours (12–24 h) to minutes (15–30 min).
-
Regioselectivity: The use of 3-chlorophenol directs the cyclization predominantly to the less sterically hindered para-position relative to the chlorine atom, favoring the 7-chloro isomer over the 5-chloro byproduct.
Reaction Mechanism & Retrosynthesis
The synthesis proceeds via a "one-pot" cascade involving intermolecular esterification, Fries rearrangement, and intramolecular oxa-Michael addition.
Retrosynthetic Logic:
-
Target: 7-Chloro-2-methylchroman-4-one
-
Precursors: 3-Chlorophenol + Crotonic Acid
-
Catalyst: Eaton's Reagent (
/ )
Mechanism Visualization:
Caption: Mechanistic pathway from 3-chlorophenol to 7-chloro-2-methylchroman-4-one via Eaton's Reagent.
Materials & Equipment
| Component | Grade/Specification | Role |
| 3-Chlorophenol | >98% Purity, Liquid/Low-melt solid | Substrate (Nucleophile) |
| Crotonic Acid | >98% Purity, Crystalline solid | Substrate (Electrophile) |
| Eaton’s Reagent | 7.7 wt% | Catalyst & Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| NaOH (10% aq) | Aqueous Solution | Wash/Neutralization |
| Microwave Reactor | Single-mode (e.g., Biotage/CEM) | Energy Source |
| Reaction Vial | 10 mL or 30 mL Borosilicate Glass | Vessel (Pressure rated to 20 bar) |
Experimental Protocol
Step 1: Reaction Assembly
-
Preparation: In a fume hood, weigh 3-chlorophenol (1.28 g, 10 mmol) and crotonic acid (0.86 g, 10 mmol) into a 10 mL microwave process vial.
-
Expert Tip: Use a 1:1 molar ratio.[1] Excess phenol complicates purification; excess acid is easier to remove but can lead to polymerization.
-
-
Catalyst Addition: Carefully add Eaton’s Reagent (5 mL) to the vial.
-
Safety: Eaton's reagent is corrosive and hygroscopic. Handle with gloves.[2]
-
-
Sealing: Add a Teflon-coated magnetic stir bar. Cap the vial with a crimp top containing a PTFE/silicone septum.
-
Pre-Stirring: Vortex or stir manually for 30 seconds to ensure the solids are wetted by the viscous acid.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. This utilizes a "ramp-to-temperature" method to prevent pressure spikes.
| Parameter | Setting | Rationale |
| Temperature | 130 °C | Sufficient to drive Fries rearrangement without charring. |
| Hold Time | 20 minutes | Optimized for >95% conversion based on kinetic studies. |
| Pre-Stirring | 30 sec (High) | Homogenizes the viscous mixture before heating. |
| Absorption Level | High / Normal | Eaton's reagent couples very efficiently with MW. |
| Max Pressure | 15 bar | Safety cutoff (reaction generates minimal gas). |
| Power Max | 150 W | Dynamic control to maintain 130 °C. |
Step 3: Workup & Isolation
-
Quenching: Allow the vial to cool to <50 °C. Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker with vigorous stirring.
-
Observation: The mixture will turn milky white/yellow as the product precipitates and the acid dissolves.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with DCM (3 x 20 mL) .
-
Washing (Critical):
-
Wash the combined organic organic layers with Water (2 x 20 mL) to remove bulk acid.
-
Wash with 10% NaOH (2 x 15 mL) .
-
Why? This removes unreacted crotonic acid and, crucially, any unreacted 3-chlorophenol (which is acidic). The product (neutral ketone) remains in the DCM.
-
Wash with Brine (1 x 20 mL) .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
The crude product is typically a pale yellow oil or solid.
-
Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (9:1).
-
Chromatography: If oil, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Rf Value: ~0.5 in 20% EtOAc/Hexane.
-
Quality Control & Characterization
Expected Data for 7-Chloro-2-methylchroman-4-one:
| Technique | Expected Signal | Interpretation |
| Appearance | White to pale yellow solid | Melting point approx. 65-70 °C. |
| 1H NMR (CDCl3) | Doublet indicates H-5 is coupled to H-6 (ortho). | |
| Aromatic protons. | ||
| Multiplet for the chiral center methine. | ||
| Methylene protons adjacent to carbonyl (ABX system). | ||
| Methyl doublet coupled to H-2. | ||
| IR (ATR) | 1680-1690 | Conjugated Carbonyl (C=O) stretch. |
| MS (ESI+) | m/z 197/199 [M+H]+ | Characteristic 3:1 Chlorine isotope pattern. |
Troubleshooting & Optimization
Workflow Logic Diagram:
Caption: Decision tree for troubleshooting common synthesis failures.
Comparison: Microwave vs. Conventional Heating
| Feature | Conventional (Oil Bath) | Microwave (This Protocol) |
| Time | 12 - 24 Hours | 15 - 30 Minutes |
| Catalyst | PPA (Viscous, hard to stir) | Eaton's Reagent (Liquid, efficient stirring) |
| Yield | 50 - 65% | 75 - 85% |
| Workup | Difficult (PPA hydrolysis is slow) | Easy (Eaton's hydrolyzes rapidly) |
References
-
Mahajan, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thimmaiah, S., et al. (2016).[3] Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones. European Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Microwave-Assisted Synthesis of Chromones. Retrieved from [Link]
Sources
High-Performance Heterocyclic Synthesis: Utilizing 7-Chloro-2-methylchroman-4-one as a Privileged Scaffold
Executive Summary
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including aldose reductase inhibitors, anticancer agents, and antimicrobial compounds. Specifically, 7-Chloro-2-methylchroman-4-one represents a high-value intermediate due to its dual functionality: the reactive C4-ketone allows for spiro-cyclization and condensation, while the 7-chloro substituent provides a handle for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
This application note provides a definitive guide to synthesizing this core scaffold and utilizing it to generate complex heterocyclic libraries. We move beyond generic recipes to provide causality-driven protocols , ensuring reproducibility and high yield.
Part 1: Core Synthesis – The Foundation
The Chemical Logic
The most robust route to 2-methylchroman-4-ones is the acid-catalyzed cyclocondensation of a phenol with an
-
Why Polyphosphoric Acid (PPA)? PPA acts as both the solvent and the Lewis acid catalyst. Unlike
(Friedel-Crafts), PPA suppresses the formation of polymerization byproducts and favors the intramolecular acylation required to close the pyran ring. -
Regioselectivity: The chlorine atom at the meta position of the phenol directs the cyclization para to the activating hydroxyl group, securing the 7-chloro substitution pattern.
Experimental Protocol: Preparation of 7-Chloro-2-methylchroman-4-one
Reagents:
-
3-Chlorophenol (1.0 equiv)
-
Crotonic acid (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10 g per 1 g of phenol)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge PPA and heat to 80°C .
-
Addition: Add 3-chlorophenol and crotonic acid simultaneously.
-
Reaction: Elevate temperature to 110°C . Maintain stirring for 45–60 minutes.
-
Critical Control Point: Do not exceed 120°C. Higher temperatures favor the formation of the thermodynamic "chromone" product (oxidation) or ring-opening polymerization.
-
-
Quench: Cool the red/orange syrup to 60°C and pour onto crushed ice/water (500 mL) with vigorous stirring. The complex will hydrolyze, precipitating the organic product.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated
(to remove unreacted crotonic acid) and Brine. Dry over . -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 9:1).
Yield Expectation: 65–75%
QC Parameter:
Part 2: Heterocyclic Transformations
The true value of 7-Chloro-2-methylchroman-4-one lies in its ability to spawn diverse heterocycles. Below are two high-priority workflows.
Pathway A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)
This reaction constructs a hydantoin (imidazolidine-2,4-dione) ring spiro-fused to the C4 position. This motif is bioisosteric with succinimides and is critical for designing Aldose Reductase Inhibitors (analogous to Sorbinil).
Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a cyanohydrin intermediate, which undergoes nucleophilic attack by ammonia, followed by rearrangement and cyclization.
Protocol:
-
Dissolution: Dissolve 7-Chloro-2-methylchroman-4-one (10 mmol) in Ethanol (30 mL).
-
Reagent Prep: Prepare a solution of Potassium Cyanide (KCN) (15 mmol) and Ammonium Carbonate (30 mmol) in water (15 mL).
-
Safety Warning: KCN is fatal if swallowed or inhaled. Generate HCN gas if acidified. Perform strictly in a fume hood with cyanide antidote kit available.
-
-
Combination: Add the aqueous salt solution to the ethanolic ketone.
-
Heating: Heat to 55–60°C in a sealed pressure tube or stoppered flask for 24 hours.
-
Why Sealed? To prevent the loss of ammonia and
, which are essential for the ring closure.
-
-
Isolation: Pour the reaction mixture into ice water (100 mL). Acidify carefully to pH 4 with 6N HCl (in a hood!). The spiro-hydantoin precipitates as a white solid.
-
Purification: Recrystallize from Ethanol.
Pathway B: Thiosemicarbazone Formation
Thiosemicarbazones derived from chromanones exhibit potent antimicrobial and anticancer activity (via iron chelation and ribonucleotide reductase inhibition).
Protocol:
-
Mixing: In a flask, combine 7-Chloro-2-methylchroman-4-one (5 mmol) and Thiosemicarbazide (5.5 mmol) in Ethanol (20 mL).
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 3–5 hours. Monitor by TLC (the product is usually more polar than the starting ketone).
-
Crystallization: Cool to room temperature. The product often crystallizes directly. If not, reduce volume by 50% and chill.
Part 3: Visualizing the Chemical Space
The following diagram maps the synthesis of the core scaffold and its divergence into bioactive heterocycles.
Caption: Figure 1.[1][2][3] Synthetic workflow from raw materials to bioactive heterocyclic libraries using the 7-Chloro-2-methylchroman-4-one scaffold.
Part 4: Analytical Data Summary
| Compound Stage | Key IR Signals ( | Yield Target | |
| Core Scaffold | 1680 (C=O, ketone) | 65–75% | |
| Spiro-Hydantoin | 1720, 1770 (C=O, amide) | 50–60% | |
| Thiosemicarbazone | 3200–3400 ( | 80–90% |
References
-
Spirohydantoin Synthesis (Bucherer-Bergs): Sarges, R., Goldstein, S. W., & Welch, W. M. (1990).[4] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(6), 1859–1865. Link
-
Chromanone Scaffold Biological Activity: Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539–563. Link
-
Thiosemicarbazone Derivatives: Klayn, N. et al. (2015).[3] Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Arabian Journal of Chemistry. Link
-
General Chromanone Synthesis: Tyagi, B., Mishra, M. K., & Jasra, R. V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia (Analogous methodology for chromanone precursors). Journal of Molecular Catalysis A: Chemical. Link
Sources
Application Note: Stereoselective Reduction of 7-Chloro-2-methylchroman-4-one to 4-Hydroxychromans
Executive Summary
The 4-hydroxychroman scaffold is a privileged structural motif prevalent in numerous therapeutic agents, including IRAK4 modulators and other advanced anti-inflammatory compounds[1]. The stereocontrolled reduction of 7-chloro-2-methylchroman-4-one to its corresponding secondary alcohol, 7-chloro-2-methylchroman-4-ol, is a critical transformation in drug development workflows. This application note details a highly efficient, self-validating protocol for this reduction using sodium borohydride (NaBH₄). By elucidating the mechanistic causality behind the observed diastereoselectivity and providing robust analytical methods for product verification, this guide ensures high-fidelity execution for synthetic chemists.
Mechanistic Rationale & Stereocontrol
As a Senior Application Scientist, it is crucial to understand that reagent selection is never arbitrary; it is dictated by the specific electronic and steric demands of the substrate.
-
Chemoselectivity: Sodium borohydride (NaBH₄) is explicitly selected over more aggressive hydrides (e.g., LiAlH₄) to ensure the chemoselective reduction of the C4-ketone. Aggressive hydrides or palladium-catalyzed hydrogenations risk the reductive dehalogenation of the 7-chloro substituent, which would compromise the structural integrity of the target pharmacophore.
-
Stereoselectivity (Causality of Diastereomeric Excess): The stereochemical outcome of this reduction is governed by the conformation of the chromanone ring. The 2-methyl group strongly prefers an equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the hydride (
) from NaBH₄ attacks the planar carbonyl group predominantly from the less sterically hindered axial face . This axial attack forces the resulting alkoxide (and subsequently the hydroxyl group) into the equatorial position. Thus, the major product is the cis-diastereomer (where the 2-methyl and 4-hydroxyl groups are on the same face of the ring system, both occupying equatorial-like positions). -
Solvent Kinetics: Methanol is utilized as the solvent because protic solvents actively participate in the transition state. Methanol hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and significantly accelerating the hydride transfer process[1].
Experimental Workflow
Workflow for the stereoselective reduction of 7-chloro-2-methylchroman-4-one.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system , ensuring that each step contains an internal check to verify success before proceeding to the next.
Step 1: Reaction Setup & Solvation
-
Action: Dissolve 7-chloro-2-methylchroman-4-one (1.0 eq, e.g., 100 mg) in anhydrous methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer[1].
-
Causality: Anhydrous conditions are not strictly required for NaBH₄, but minimizing water prevents competitive hydrolysis of the borohydride reagent, ensuring precise stoichiometric control.
Step 2: Temperature Control & Hydride Addition
-
Action: Chill the solution to 0 °C using an ice bath. Slowly add NaBH₄ (3.0 eq) portion-wise over 10 minutes[2].
-
Causality: The reduction is highly exothermic. Portion-wise addition at 0 °C prevents thermal spikes that could lead to solvent boil-off, rapid hydrogen gas evolution, and a decrease in diastereoselectivity (higher temperatures increase the kinetic energy, allowing the hydride to attack from the more hindered equatorial face).
Step 3: Reaction Maturation & In-Process Control (IPC)
-
Action: Remove the ice bath and allow the mixture to stir at 25 °C for 3 hours[1].
-
Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Petroleum Ether, 1:4). The disappearance of the UV-active ketone spot and the appearance of a more polar, lower-Rf alcohol spot validates the completion of the hydride transfer.
Step 4: Quenching & Phase Separation
-
Action: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl (or a mild acetic acid solution) until gas evolution ceases[2]. Add ethyl acetate (30 mL) and water (10 mL)[1].
-
Causality: Quenching with a mild acid neutralizes excess borohydride and breaks down the boron-alkoxide complex. Avoiding strong acids is critical; strong acids can catalyze the dehydration of the newly formed 4-hydroxychroman into a 4H-chromene derivative[3].
Step 5: Isolation & Purification
-
Action: Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via silica gel chromatography (Ethyl Acetate:Petroleum Ether gradient) to isolate the pure cis-diastereomer.
Quantitative Data & Analytics
Table 1: Optimization of Reduction Conditions
The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes, demonstrating why NaBH₄ in MeOH is the optimal choice for cis-selectivity.
| Reducing Agent | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) | Mechanistic Note |
| NaBH₄ | MeOH | 0 °C to 25 °C | 92% | 85:15 | Optimal; strong hydrogen bonding, strict axial attack. |
| NaBH₄ | EtOH | 0 °C to 25 °C | 88% | 80:20 | Slower reaction; slightly reduced facial selectivity. |
| LiAlH₄ | THF | 0 °C | 95% | 60:40 | Overly reactive; poor stereocontrol; risk of dehalogenation. |
Table 2: Analytical Validation via ¹H-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy acts as the ultimate self-validating tool for this protocol. The magnitude of the vicinal coupling constant (
| Diastereomer | 4-OH Orientation | H-4 Proton Orientation | H-4 Chemical Shift (δ) | H-3 to H-4 Coupling Constant ( |
| cis-isomer (Major) | Equatorial | Axial | ~4.5 - 4.8 ppm | Large (8 - 10 Hz) (Axial-Axial coupling) |
| trans-isomer (Minor) | Axial | Equatorial | ~4.6 - 4.9 ppm | Small (2 - 4 Hz) (Equatorial-Axial coupling) |
Analytical Check: If the isolated product's NMR spectrum displays a triplet/doublet of doublets at ~4.6 ppm with a
References
- Source: google.
- Title: FI94636B - Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted)
Sources
Application Note: Strategic Synthesis & Applications of 7-Chloro-2-methylchroman-4-one Derivatives
Executive Summary
The scaffold 7-Chloro-2-methylchroman-4-one represents a privileged substructure in medicinal chemistry, bridging the gap between simple flavonoids and complex tricyclic therapeutics. Unlike the fully unsaturated chromones, the C2-C3 saturated bond in the chroman-4-one core provides a flexible "hinge" region, allowing for stereochemical complexity (C2 chirality) and versatile functionalization at the C3 (alpha-carbon) and C4 (carbonyl) positions.
This Application Note details three critical condensation protocols that transform this core into high-value bioactive pharmacophores:
-
Claisen-Schmidt Condensation: For the synthesis of 3-benzylidene derivatives (SIRT2 inhibitors, anticancer agents).
-
Bucherer-Bergs Reaction: For the construction of spiro-hydantoins (Aldose Reductase inhibitors).
-
Schiff Base/Thiosemicarbazone Formation: For generating metal-chelating ligands (Cathepsin L inhibitors).
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
Compound: 7-Chloro-2-methyl-2,3-dihydro-4H-chromen-4-one CAS: 18443-75-5 (Representative) Molecular Weight: 196.63 g/mol
Reactivity Hotspots
-
C4 Carbonyl: Susceptible to nucleophilic attack (1,2-addition) by amines, hydrazines, and cyanide.
-
C3 Methylene: Highly acidic protons (pKa ~19-20) allow for enolization and reaction with electrophiles (aldehydes, alkyl halides).
-
C2 Chiral Center: The methyl group at C2 dictates the facial selectivity of incoming nucleophiles, often leading to diastereomeric mixtures in spiro-cyclizations.
Figure 1: Reactivity map of 7-Chloro-2-methylchroman-4-one highlighting the three primary divergence points discussed in this guide.
Protocol 1: Claisen-Schmidt Condensation
Target Class: 3-Benzylidene-7-chloro-2-methylchroman-4-ones Application: SIRT2 Inhibition, Anticancer (Tubulin polymerization inhibition).
Mechanism & Rationale
This reaction utilizes the acidity of the C3 protons. Under basic conditions, the chromanone forms an enolate which attacks an aromatic aldehyde. The subsequent elimination of water (E1cB mechanism) is thermodynamically driven by the formation of a conjugated enone system.
-
Why this method? Acid-catalyzed methods often lead to ring opening or polymerization. The base-catalyzed route in ethanol preserves the chroman ring integrity while ensuring high E-isomer selectivity due to steric hindrance at C2.
Experimental Protocol
Reagents:
-
7-Chloro-2-methylchroman-4-one (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq) (e.g., 3,4-dimethoxybenzaldehyde)
-
Piperidine (Catalytic, 0.1 eq) or NaOH (10% aq)
-
Solvent: Absolute Ethanol
Step-by-Step:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol (0.98 g) of 7-Chloro-2-methylchroman-4-one and 5.5 mmol of the aldehyde in 15 mL of absolute ethanol.
-
Catalysis: Add 5 drops of piperidine. Note: For less reactive aldehydes, use 2 mL of 10% NaOH solution.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product typically appears as a bright UV-active spot with a lower Rf than the starting ketone.
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The benzylidene derivative often precipitates as yellow needles.
-
Workup: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water.
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Expected Yield: 75–85% Characterization: 1H NMR will show a characteristic singlet (olefinic proton) at δ 7.6–7.9 ppm.
Protocol 2: Bucherer-Bergs Reaction (Spiro-Hydantoin Synthesis)
Target Class: 7'-Chloro-2'-methyl-spiro[imidazolidine-4,4'-chroman]-2,5-diones Application: Aldose Reductase Inhibitors (Diabetic Complications).[1]
Mechanism & Rationale
The Bucherer-Bergs reaction is a multicomponent condensation involving the ketone, cyanide, and ammonium carbonate.[2] It proceeds via a cyanohydrin intermediate, followed by amine attack and ring closure.
-
Stereochemical Insight: The reaction creates a new chiral center at C4. Due to the existing methyl group at C2, two diastereomers are formed. The "anti" isomer (hydantoin ring trans to the C2-methyl) is typically favored thermodynamically.
Figure 2: Stepwise mechanism of the Bucherer-Bergs reaction leading to spiro-hydantoin formation.
Experimental Protocol
Reagents:
-
7-Chloro-2-methylchroman-4-one (1.0 eq)
-
Potassium Cyanide (KCN) (1.5 eq) [CAUTION: HIGHLY TOXIC]
-
Ammonium Carbonate ((NH4)2CO3) (3.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step:
-
Safety Prep: Perform all operations in a well-ventilated fume hood. Ensure bleach (sodium hypochlorite) is available to neutralize cyanide spills.
-
Mixing: In a pressure tube or heavy-walled flask, dissolve 2.0 mmol of the ketone in 10 mL Ethanol. Add a solution of KCN (3.0 mmol) and (NH4)2CO3 (6.0 mmol) in 10 mL warm water.
-
Heating: Seal the tube and heat to 60–70°C for 24 hours. Note: Higher temperatures (100°C) accelerate the reaction but increase polymerization byproducts.
-
Quenching: Cool to room temperature. Pour the mixture into 50 mL of ice water.
-
Acidification: Carefully acidify to pH 4–5 using 6N HCl (in a hood!). This precipitates the hydantoin. Warning: HCN gas may evolve; ensure vigorous ventilation.
-
Isolation: Filter the white solid, wash copiously with water to remove inorganic salts.
-
Purification: Recrystallize from Methanol.
Expected Yield: 50–65% Troubleshooting: If the ketone is unreactive due to steric bulk, adding acetamide as a co-solvent can improve solubility and yield.
Protocol 3: Thiosemicarbazone Condensation
Target Class: 7-Chloro-2-methylchroman-4-one Thiosemicarbazones Application: Cathepsin L Inhibition, Metal Chelation (Cu/Zn), Anticancer.
Mechanism & Rationale
This is a nucleophilic addition-elimination reaction. The hydrazine nitrogen of the thiosemicarbazide attacks the carbonyl carbon. Acid catalysis is crucial to protonate the carbonyl oxygen, making it more electrophilic, but too much acid will protonate the hydrazine, deactivating it.
-
Critical Parameter: pH control. A pH of 4-5 (glacial acetic acid) is optimal.
Experimental Protocol
Reagents:
-
7-Chloro-2-methylchroman-4-one (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Glacial Acetic Acid (Catalytic, 3-4 drops)
-
Solvent: Methanol (HPLC Grade)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot methanol.
-
Addition: Add 1.0 mmol of 7-Chloro-2-methylchroman-4-one dissolved in 5 mL methanol to the hot solution.
-
Catalysis: Add 3–4 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 3–5 hours. The solution often changes color (yellow to orange) as the Schiff base forms.
-
Crystallization: Concentrate the solvent to half volume under vacuum and cool to 4°C overnight.
-
Filtration: Collect the crystals and wash with cold methanol/ether (1:1).
Expected Yield: 80–90% Data Validation:
-
IR: Disappearance of C=O stretch (1680 cm⁻¹) and appearance of C=N (1590-1610 cm⁻¹).
-
Mass Spec: M+1 peak at 270.7 Da.
Comparative Data & Solvent Effects
| Reaction Type | Preferred Solvent | Catalyst | Typical Yield | Key Byproduct |
| Claisen-Schmidt | Ethanol | Piperidine | 82% | Self-condensation of aldehyde |
| Bucherer-Bergs | EtOH/H2O (1:[3]1) | None (Reagent driven) | 58% | Alpha-amino nitrile (intermediate) |
| Thiosemicarbazone | Methanol | Acetic Acid | 88% | Azine (dimer) |
References
-
Spiro-Hydantoin Synthesis: Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof. EP0021704A1. (Describes 7-chloro-spiro-hydantoin analogs).
-
Thiosemicarbazone Activity: Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L. J. Med. Chem. (General protocol adaptation).
-
Claisen-Schmidt Mechanism: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors. (Protocol for benzylidene formation).
-
General Chromanone Chemistry: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Eur. J. Med. Chem.
Sources
Application Note: Catalytic Cyclization Strategies for 7-Chloro-2-methylchroman-4-one
Abstract
The synthesis of 7-Chloro-2-methylchroman-4-one is a critical intermediate step in the development of various bioactive heterocycles, including muscle relaxants and specific agrochemicals. The core challenge in this synthesis is the intramolecular cyclization of the precursor, 3-(3-chlorophenoxy)butanoic acid . The presence of the chlorine atom on the aromatic ring acts as a deactivating group, raising the activation energy required for the Friedel-Crafts acylation. This Application Note evaluates three distinct catalytic protocols—Polyphosphoric Acid (PPA), Eaton’s Reagent, and the Acid Chloride/Lewis Acid route—providing optimized workflows to maximize yield and regioselectivity while minimizing side reactions such as polymerization.
Mechanistic Grounding & Regioselectivity[1]
The formation of the chromanone core proceeds via an Intramolecular Friedel-Crafts Acylation . The reaction is driven by the generation of a highly electrophilic acylium ion from the carboxylic acid precursor.
The Regioselectivity Challenge
The starting material, 3-(3-chlorophenoxy)butanoic acid , possesses a 3-chlorophenol ether core. The cyclization can theoretically occur at two positions relative to the ether linkage:
-
Ortho to the Ether (Position 2 of phenol): This site is sterically hindered by the alkyl side chain and is situated between the activating oxygen and the deactivating chlorine.
-
Para to the Chlorine (Position 6 of phenol): This site is ortho to the activating ether oxygen and para to the chlorine.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the intramolecular cyclization. The catalyst plays a dual role: dehydrating the acid to form the acylium ion and activating the ring for electrophilic attack.
Catalyst Performance Review
The choice of catalyst dictates the workup difficulty and the impurity profile. While Polyphosphoric Acid (PPA) is the industrial standard, Eaton's Reagent offers significant bench-scale advantages.
| Feature | Polyphosphoric Acid (PPA) | Eaton’s Reagent ( | Acid Chloride / |
| Mechanism | Brønsted Acid / Dehydrating | Brønsted Acid / Dehydrating | Lewis Acid |
| Viscosity | Extremely High (Honey-like) | Low (Free-flowing liquid) | Solid / Solvent-based |
| Temperature | High ( | Moderate ( | Low ( |
| Yield Potential | 65 - 75% | 75 - 85% | 60 - 80% |
| Workup | Difficult (Viscous quenching) | Easy (Aqueous extraction) | Moderate (Hydrolysis required) |
| Safety | Thermal burns, difficult stirring | Corrosive, Exothermic prep | |
| Recommendation | Scale-Up (>100g) | Optimization / Lab Scale | If Acid Sensitive |
Detailed Experimental Protocols
Protocol A: Eaton’s Reagent (Recommended for High Purity)
Eaton's Reagent (7.7 wt%
Reagents:
-
Precursor: 3-(3-chlorophenoxy)butanoic acid (1.0 eq)
-
Eaton’s Reagent (5.0 - 7.0 equivalents by weight relative to precursor)
-
Quenching: Ice/Water
-
Extraction: Ethyl Acetate or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (
), charge the Eaton’s Reagent . -
Addition: Add the precursor acid portion-wise to the stirring reagent at room temperature.
-
Critical Check: Ensure the solid dissolves completely. If the mixture is too thick, slight warming to
is permitted.
-
-
Reaction: Heat the mixture to
for 2–4 hours.-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 4:1). The starting acid will disappear, and a less polar spot (Chromanone) will appear.
-
-
Quenching: Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x weight of acid).[1][2]
-
Safety: The quench is exothermic. Stir vigorously.
-
-
Workup: Extract the aqueous layer 3 times with Ethyl Acetate.
-
Purification: Wash combined organics with saturated
(to remove unreacted acid), then brine. Dry over and concentrate. -
Crystallization: Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Polyphosphoric Acid (Traditional / Robust)
Best suited for larger batches where reagent cost is a factor and high thermal stability is established.
Reagents:
-
Precursor: 3-(3-chlorophenoxy)butanoic acid (10 g)
-
Polyphosphoric Acid (PPA): 100 g (10:1 w/w ratio)
Step-by-Step Workflow:
-
Setup: Use a mechanical stirrer (overhead). Magnetic stirring often fails due to PPA viscosity.
-
Mixing: Heat the PPA to
to lower viscosity. Add the precursor acid in a single portion. -
Cyclization: Increase temperature to
. Stir for 1–2 hours.-
Note: The mixture will turn deep red/brown (formation of the oxonium/acylium species).
-
-
Quenching (The Difficult Step):
-
Cool to
(do not cool to RT, or it will solidify). -
Pour onto crushed ice with vigorous manual stirring.
-
Troubleshooting: If the PPA solidifies, add water and allow it to hydrolyze slowly overnight.
-
-
Isolation: The product often precipitates as a solid upon quenching. Filter the solid.[3] If oil forms, perform solvent extraction (DCM).
Protocol C: Two-Step Acid Chloride Route
Use this if the carboxylic acid is unreactive or if milder Friedel-Crafts conditions are required.
-
Acid Chloride Formation: Reflux precursor with Thionyl Chloride (
) (1.5 eq) and a drop of DMF for 2 hours. Evaporate excess . -
Cyclization: Dissolve the crude acid chloride in dry DCM (
). -
Catalysis: Add Aluminum Chloride (
) (1.2 eq) portion-wise. -
Reaction: Allow to warm to RT and stir for 4 hours.
-
Quench: Pour into ice/HCl mixture. Extract with DCM.
Analytical Validation & Troubleshooting
Workflow Visualization
Figure 2: Operational workflow comparing the PPA and Eaton's Reagent protocols.
Critical Quality Attributes (CQAs)
-
NMR Confirmation:
-
Proton (
): Look for the disappearance of the carboxylic acid proton ( ppm). -
Regiochemistry: The aromatic region is diagnostic. For the 7-chloro isomer, you should observe a specific splitting pattern characteristic of the 1,2,4-substitution (with the ether and carbonyl fixed). Specifically, a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-8).
-
-
Melting Point: Pure 7-chloro-2-methylchroman-4-one typically melts between
(verify with specific isomer literature).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase reaction time or temp. Ensure anhydrous conditions (water kills the acylium ion). |
| Sticky Black Tar | Polymerization | Temperature too high. Switch from PPA to Eaton's Reagent and run at lower temp ( |
| Starting Material Remains | Catalyst Deactivation | |
| Wrong Isomer | Regioselectivity Drift | Rare for this substrate, but ensure the precursor is pure 3-chlorophenoxy acid, not 2-chloro. |
References
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[2] Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid.[1][2] The Journal of Organic Chemistry, 38(23), 4071–4073.
-
ChemicalBook. (2025). 7-Chloro-4-chromanone Product Properties and Synthesis.
-
BenchChem. (2025).[1] Eaton's Reagent in Organic Synthesis: Technical Guide.
-
Sigma-Aldrich. (2025). 7-Chloro-4-chromanone Safety and Data Sheet.
-
PubChem. (2025).[4] 2-(3-Chlorophenoxy)propionic acid (Precursor Data).
Sources
Application Note: Precision Functionalization of the C-3 Position in 7-Chloro-2-methylchroman-4-one
Executive Summary & Strategic Analysis
The chroman-4-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for homoisoflavonoids, spiro-hydantoins, and anti-cancer agents.[1][2] This guide focuses on the 7-Chloro-2-methylchroman-4-one (CMCO) derivative.[1]
Unlike the unsubstituted parent molecule, CMCO presents a unique electronic and steric profile:
-
7-Chloro Substituent (Ring A): Exerts a strong inductive electron-withdrawing effect (-I).[1][3] This deactivates the aromatic A-ring toward electrophilic substitution, effectively "protecting" the benzene ring and directing electrophilic reagents toward the heterocyclic C-ring.
-
2-Methyl Substituent (Ring C): Introduces chirality and steric bulk adjacent to the reactive C-3 center.[3] This influences the stereochemical outcome of condensation reactions, favoring E-isomers to minimize steric strain.[1]
-
C-3 Methylene (Target): The
-methylene group is the thermodynamic nucleophile.[3] Its reactivity is modulated by the adjacent carbonyl (C-4) and the steric environment of C-2.[1]
This guide details three high-value transformations: Knoevenagel Condensation (homoisoflavonoid synthesis), Oxidative Dehydrogenation (chromone synthesis), and Vilsmeier-Haack Formylation (access to 4-chlorochromene-3-carbaldehydes).[1][4]
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from the CMCO core.
Caption: Divergent functionalization pathways for 7-Chloro-2-methylchroman-4-one targeting the C-3 position.[1]
Protocol 1: Synthesis of (E)-3-Benzylidene Derivatives (Homoisoflavonoids)
The condensation of CMCO with aromatic aldehydes at the C-3 position yields homoisoflavonoid analogs. This reaction is sensitive to steric crowding at C-2. We recommend acid-catalyzed condensation over base catalysis (piperidine) for this specific substrate to prevent ring-opening side reactions or retro-Michael additions often observed with base-labile chromanones.[1]
Mechanistic Insight
The reaction proceeds via an enol intermediate.[3] The 2-methyl group dictates the stereochemistry. The E-isomer is thermodynamically favored because the bulky aryl group of the aldehyde is positioned trans to the carbonyl group and away from the C-2 methyl, minimizing
Experimental Procedure
Reagents:
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of CMCO and 1.1 mmol of the aryl aldehyde in 10 mL of absolute ethanol.
-
Catalysis:
-
Method A (Gas): Bubble dry HCl gas through the solution for 2-3 minutes until saturation is reached. The solution will warm slightly.
-
Method B (Liquid): Add 5-10 drops of concentrated HCl dropwise.
-
-
Reaction: Stir the mixture at room temperature (20-25°C). A precipitate typically begins to form within 30 minutes to 4 hours, depending on the aldehyde substituent.[3]
-
Note: Electron-rich aldehydes (e.g., 4-OMe) react faster than electron-poor ones due to the stability of the carbocation intermediate.[1]
-
-
Work-up: Cool the mixture to 0°C for 1 hour to maximize precipitation.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (to remove acid traces).
-
Recrystallization: Recrystallize from Ethanol/CHCl
to obtain the pure (E)-isomer.
Validation Parameters:
-
1H NMR (CDCl3): Look for the olefinic proton singlet at
7.6–7.9 ppm.[4][3] The absence of a doublet at C-3 ( 2.7 ppm) confirms conversion. -
Stereochemistry: NOE (Nuclear Overhauser Effect) studies typically show an interaction between the vinylic proton and the C-5 proton of the A-ring, confirming the E-geometry.[1]
Protocol 2: Oxidative Dehydrogenation to 7-Chloro-2-methylchromone[1]
Converting the chroman-4-one (saturated) to the chromone (unsaturated) increases planarity and conjugation, often required for kinase inhibition activity.[1][4] Direct oxidation with DDQ can be sluggish due to the 7-Cl deactivation. We utilize a Bromination-Elimination sequence for high reliability.[1][3]
Step 1: Alpha-Bromination
Reagents: CMCO, Pyridinium Tribromide (Py[1][4][2]·Br
-
Dissolve CMCO (1.0 mmol) in glacial acetic acid (5 mL).
-
Add Pyridinium Tribromide (1.05 mmol) in portions at room temperature.
-
Stir for 2-4 hours. The red color of the reagent will fade to yellow/orange.[3]
-
Pour into ice water. Filter the precipitate (3-bromo-7-chloro-2-methylchroman-4-one).[1]
-
Critical Check: This intermediate is often a mixture of cis/trans diastereomers.[3] Do not purify; proceed directly to elimination.
-
Step 2: Dehydrobromination
Reagents: Crude Bromide, Pyridine (or LiBr/DMF).[4][2][3]
-
Dissolve the crude bromide in anhydrous pyridine (5 mL).
-
Reflux the mixture (115°C) for 3 hours.
-
Cool and pour into a mixture of ice and dilute HCl (to neutralize pyridine).
-
Extract with Ethyl Acetate, wash with brine, dry over Na
SO . -
Purify via flash column chromatography (Hexane/EtOAc).
Protocol 3: Vilsmeier-Haack Transformation[1]
This is an advanced application. While Vilsmeier-Haack is typically used to formylate aromatic rings, applying it to chroman-4-ones results in a chloroformylation of the heterocyclic ring.[1] The ketone carbonyl is converted to a chloro-alkene, and a formyl group is installed at C-3.[1]
Product: 4,7-Dichloro-2-methyl-2H-chromene-3-carbaldehyde.[1]
Experimental Procedure
Reagents:
Step-by-Step:
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (3.0 mmol) to 0°C. Add POCl
(2.5 mmol) dropwise over 15 minutes. Stir at 0°C for 30 minutes until a white semi-solid (chloroiminium salt) forms. -
Addition: Dissolve CMCO (1.0 mmol) in minimal DMF (1 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours.
-
Hydrolysis: Cool to room temperature. Pour the reaction mixture slowly into crushed ice/saturated Sodium Acetate solution. (Caution: Exothermic).[4][5]
-
Isolation: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde. A yellow solid typically precipitates.
-
Purification: Filter or extract with CH
Cl . Recrystallize from Ethanol.[3][6]
Data Interpretation:
-
IR: Appearance of a new carbonyl stretch (aldehyde) at ~1670 cm
and disappearance of the ketone stretch (~1690 cm ).[1][4] -
1H NMR: Distinct aldehyde proton singlet at
10.0–10.2 ppm.[3]
Comparative Data Summary
| Transformation | Target Moiety at C-3 | Reagents | Key Intermediate | Typical Yield |
| Knoevenagel | Benzylidene (=CH-Ar) | Ar-CHO, HCl (g) | Enol / Carbocation | 80-92% |
| Oxidation | Double Bond (Chromone) | 1.[1] Py·Br | 3-Bromochromanone | 65-75% |
| Vilsmeier | -CHO (and 4-Cl) | POCl | Chloroiminium salt | 55-70% |
References
-
Synthesis of 3-benzylidene-chroman-4-ones
-
Vilsmeier-Haack on Chromanones
-
Bromination/Elimination Protocols
-
General Vilsmeier-Haack Methodology
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
Application Note: Synthesis of Spirochromanones using 7-Chloro-2-methylchroman-4-one
Executive Summary
This guide details the synthetic protocols for transforming 7-Chloro-2-methylchroman-4-one into biologically privileged spirochromanone scaffolds. Spirochromanones are high-value targets in medicinal chemistry, exhibiting potent antitubercular, anticancer, and aldose reductase inhibitory activities.
We present two distinct synthetic pathways:
-
Pathway A: Synthesis of Spirohydantoins via the Bucherer-Bergs reaction (Targeting metabolic disorders/aldose reductase).
-
Pathway B: Synthesis of Spiro[chroman-3,3'-pyrrolidin]-oxindoles via 1,3-Dipolar Cycloaddition (Targeting oncology/MDR modulation).
Scaffold Analysis & Strategic Logic
The Starting Material: 7-Chloro-2-methylchroman-4-one
This substrate offers unique electronic and steric features that dictate synthetic strategy:
-
7-Chloro Substituent: An electron-withdrawing group (EWG) that increases the acidity of the
-methylene protons at C3, facilitating condensation reactions (e.g., Aldol, Mannich). It also enhances metabolic stability in the final drug candidate. -
2-Methyl Substituent: Introduces a chiral center (
). In spiro-annulation reactions, this methyl group exerts 1,3-allylic strain or steric bulk that can direct the diastereoselectivity of incoming nucleophiles, often favoring trans-addition relative to the methyl group.
Reaction Workflow
The following diagram outlines the divergent synthetic strategy:
Figure 1: Divergent synthetic pathways for 7-Chloro-2-methylchroman-4-one functionalization.
Protocol A: Synthesis of Spirohydantoins (Bucherer-Bergs)
Objective: Construction of spiro[chroman-4,4'-imidazolidine]-2',5'-diones. Mechanism: The ketone carbonyl at C4 undergoes nucleophilic attack by cyanide, followed by amine capture and cyclization with carbonate.
Safety Warning
DANGER: Potassium Cyanide (KCN) is fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates highly toxic HCN gas.
Perform all operations in a high-efficiency fume hood.
Keep a cyanide antidote kit available.
Quench all waste with bleach (NaOCl) at pH > 10 before disposal.
Experimental Procedure
-
Reagent Setup:
-
Substrate: 7-Chloro-2-methylchroman-4-one (1.0 equiv, 10 mmol)
-
Reagents: Potassium Cyanide (KCN, 2.0 equiv), Ammonium Carbonate ((NH4)2CO3, 4.0 equiv).
-
Solvent: Ethanol/Water (1:1 v/v, 20 mL).
-
-
Reaction:
-
Dissolve the chromanone in ethanol.
-
Dissolve KCN and ammonium carbonate in water.
-
Add the aqueous solution to the ethanolic ketone solution.
-
Heat the mixture in a sealed pressure tube or autoclave at 60–70 °C for 24–48 hours.
-
Note: The 2-methyl group adds steric bulk near the carbonyl; extended reaction times (up to 48h) are often required compared to unsubstituted chromanones.
-
-
Workup & Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify to pH ~2 using 6N HCl (IN A HOOD) to decompose excess carbonate and precipitate the product. Caution: Evolution of CO2 and potential HCN traces.
-
Filter the white precipitate.
-
Wash the solid with cold water (3 x 10 mL) to remove inorganic salts.
-
Recrystallization: Purify from Ethanol/DMF mixtures.
-
-
Characterization (Expected):
-
IR: Characteristic carbonyl bands at ~1720 cm⁻¹ (hydantoin C2) and ~1770 cm⁻¹ (hydantoin C4).
-
¹H NMR: Disappearance of the C4 ketone signal. Appearance of NH protons (broad singlets, exchangeable with D₂O) at ~8.5 and ~10.8 ppm.
-
Protocol B: Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition[1]
Objective: Synthesis of dispiro[chroman-3,3'-pyrrolidine-2',3''-indoline] derivatives. Strategy: This is a two-step sequence involving the formation of a dipolarophile (benzylidene) followed by a multicomponent reaction (MCR) with an azomethine ylide.
Step 1: Synthesis of (E)-3-Benzylidene-7-chloro-2-methylchroman-4-one
-
Reagents:
-
7-Chloro-2-methylchroman-4-one (10 mmol).
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol).
-
Catalyst: p-Toluenesulfonic acid (pTSA, 10 mol%) or dry HCl gas.
-
Solvent: Toluene (for pTSA) or Ethanol (for HCl).
-
-
Procedure (pTSA Method):
-
Combine ketone, aldehyde, and pTSA in Toluene (50 mL).
-
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Monitor by TLC (Hexane:EtOAc 8:2).[1] Reaction is typically complete in 4–6 hours.
-
Evaporate solvent.[2] Recrystallize the residue from ethanol to obtain the (E)-isomer (thermodynamically favored).
-
Step 2: 1,3-Dipolar Cycloaddition (The Spiro-Annulation)
Mechanism: The reaction involves the in situ generation of an azomethine ylide from Isatin and an amino acid (Sarcosine or Proline), which undergoes a [3+2] cycloaddition with the exocyclic double bond of the benzylidene chromanone.
Figure 2: Mechanistic pathway for the decarboxylative [3+2] cycloaddition.
Procedure:
-
Reagents:
-
(E)-3-Benzylidene-7-chloro-2-methylchroman-4-one (1.0 mmol).
-
Isatin (1.0 mmol).
-
Sarcosine (N-methylglycine) (1.2 mmol).
-
Solvent: Methanol or Ethanol (10 mL).
-
-
Reaction:
-
Purification:
Optimization & Troubleshooting
| Issue | Probable Cause | Expert Solution |
| Low Yield (Bucherer-Bergs) | Steric hindrance at C4 due to 2-Me group. | Increase temperature to 90°C using a pressure vessel (autoclave). Use Ethylene Glycol as solvent to access higher temps. |
| No Precipitation (Step 2) | Product is too soluble in hot alcohol. | Concentrate the reaction mixture to 50% volume and cool to -20°C overnight. |
| Regioisomer Mixtures | Lack of facial selectivity. | The 2-Methyl group usually directs the benzylidene formation to the (E)-isomer. Ensure Step 1 product is pure (E) before proceeding to Step 2. |
| Incomplete Reaction (Step 2) | Ylide instability. | Add molecular sieves (4Å) to remove water formed during imine formation, driving the equilibrium toward the ylide. |
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Sarges, R., et al. (1990).[4] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(6), 1859–1865.
-
-
Synthesis of 3-Benzylidenechromanones
- Levai, A., & Jeko, J. (2007). Synthesis of 3-Benzylidenechroman-4-ones. Journal of Heterocyclic Chemistry.
-
1,3-Dipolar Cycloaddition with Isatin (Spiro-oxindoles)
- Vithiya, B. S. M., et al. (2013). A highly regioselective synthesis of spiro[oxindole-chromanone]pyrrolidines through 1,3-dipolar cycloaddition. Der Pharma Chemica, 5(5), 184-188.
-
General Review of Chromanone Functionalization
-
Ewies, F., et al. (2014).[5] Synthesis of Chromones and Their Applications. International Journal of Research in Pharmacy and Chemistry (IJRPC).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. BJOC - Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone [beilstein-journals.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 7-Chloro-2-methylchroman-4-one
Technical Support Center: Synthesis of 7-Chloro-2-methylchroman-4-one
Executive Summary & Reaction Overview
7-Chloro-2-methylchroman-4-one is a critical pharmacophore in the synthesis of bioactive compounds, including antifungal agents and SIRT2 inhibitors. The industry-standard synthesis involves the condensation of 3-chlorophenol with crotonic acid (or its derivatives) in the presence of a condensing agent, typically Polyphosphoric Acid (PPA) .
While this route is direct, it is plagued by three primary failure modes:
-
High Viscosity/Poor Mass Transfer: PPA is extremely viscous, leading to local overheating and charring.
-
Regioselectivity Issues: Competitive cyclization can yield the undesired 5-chloro isomer.
-
Polymerization: Crotonic acid is prone to polymerization under harsh acidic conditions, reducing the effective stoichiometry.
This guide provides an optimized protocol and a troubleshooting hub to navigate these challenges.
The "Gold Standard" Optimized Protocol
Note: This protocol replaces the traditional high-temperature PPA method with a modified approach to maximize yield and minimize the 5-chloro impurity.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 3-Chlorophenol | 1.0 | Substrate | Liquid at RT; ensure it is dry. |
| Crotonic Acid | 1.2 | Electrophile | Excess accounts for oligomerization side-reactions. |
| PPA (83% | 10-15 wt/wt | Solvent/Catalyst | High |
| Xylene (Optional) | 0.5 vol | Co-solvent | Reduces viscosity; acts as a heat sink. |
Step-by-Step Methodology
-
Pre-complexation (Critical for Yield):
-
In a dry flask, melt 3-chlorophenol (1.0 eq) and crotonic acid (1.2 eq) together at 40–50°C until a homogenous liquid is formed. Do not add PPA yet. This ensures intimate mixing before the viscous acid is introduced.
-
-
Controlled Addition:
-
Heat the PPA separately to 60°C to lower its viscosity.
-
Add the phenol/acid melt slowly to the stirring PPA.
-
Why? Adding the reagents to the acid prevents high local concentrations of crotonic acid, reducing self-polymerization.
-
-
The Reaction:
-
Stir vigorously (mechanical stirring recommended) at 85–90°C for 2–3 hours.
-
Monitor: Reaction color will transition from yellow to deep red/orange. Black indicates charring (temp too high).
-
-
Quenching & Workup:
-
Cool the mixture to 60°C. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash organic layer with 10% NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification (Isomer Removal):
-
The crude solid contains mostly 7-chloro-2-methylchroman-4-one and traces of the 5-chloro isomer.
-
Recrystallization: Use Ethanol/Water (9:1) or Hexane/Ethyl Acetate . The 7-chloro isomer crystallizes readily, while the 5-chloro isomer and oligomers remain in the mother liquor.
-
Troubleshooting Hub (Q&A)
Issue 1: "My yield is consistently low (<40%), and the reaction mixture turns black."
Diagnosis: Charring due to poor heat transfer in viscous PPA. Solution:
-
Mechanical Stirring: Magnetic stir bars often seize in PPA. Use an overhead mechanical stirrer.
-
Temperature Ceiling: Do not exceed 95°C. Above this, crotonic acid polymerizes rapidly, forming a "black tar" that traps your product.
-
Alternative Catalyst: Consider Eaton’s Reagent (7.7%
in Methanesulfonic acid). It is much less viscous, allows for lower reaction temperatures (70°C), and easier workup, often boosting yields by 15-20%.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Issue 2: "I am seeing two spots on TLC. Which is my product?"
Diagnosis: Regioisomer formation. Explanation: Cyclization of the intermediate 3-(3-chlorophenoxy)butanoic acid can occur at two ortho positions relative to the ether oxygen:
-
Position 6 (Para to Cl): Sterically accessible. Leads to 7-Chloro-2-methylchroman-4-one (Major Product).
-
Position 2 (Between Cl and O): Sterically crowded. Leads to 5-Chloro-2-methylchroman-4-one (Minor Impurity). Solution:
-
The major spot (usually lower
due to less steric shielding of the carbonyl) is the 7-chloro isomer. -
Do not rely on column chromatography alone; recrystallization is more effective for removing the 5-chloro isomer due to symmetry differences.
Issue 3: "The PPA is impossible to quench; it forms a rock-hard solid in water."
Diagnosis: Improper quenching technique. Solution:
-
Never let the PPA mixture cool completely to RT before quenching; it will glass over. Pour it while it is still warm (60°C) and mobile.
-
Use mechanical agitation in the ice bath during the pour.
Mechanistic & Troubleshooting Visualization
The following diagram illustrates the reaction pathway and the branching points where yield is lost or isomers are formed.
Caption: Reaction pathway showing the bifurcation between the desired 7-chloro product, the 5-chloro impurity, and the polymerization sink.
Advanced Optimization: Eaton's Reagent
For researchers requiring higher purity or struggling with PPA handling, Eaton's Reagent is the superior alternative.
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent ( |
| Viscosity | Very High (Honey-like) | Low (Mobile liquid) |
| Reaction Temp | 85–100°C | 60–75°C |
| Workup | Difficult (Exothermic hydrolysis) | Easy (Water wash) |
| Typical Yield | 50–65% | 70–85% |
Protocol Adjustment: Replace PPA with 5 volumes of Eaton's Reagent. Run at 70°C for 2 hours.
References
-
General Chromanone Synthesis
-
Lockert, C. et al. "Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives." Molecules, 2021.[1]
-
-
PPA Cyclization Mechanics
-
"Polyphosphoric Acid in Organic Synthesis."[2] Canadian Center of Science and Education, 2023.
-
-
Eaton's Reagent Optimization
-
"Eaton's Reagent for Cyclization."[3] Sigma-Aldrich Technical Bulletin.
-
-
SIRT2 Inhibitor Synthesis (Specific 7-Cl Analogues)
-
Rumpf, T. et al. "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2 Selective Inhibitors." Journal of Medicinal Chemistry, 2012.[4]
-
Sources
Technical Support Center: Purification of Crude 7-Chloro-2-methylchroman-4-one
Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Profile: 7-Chloro-2-methylchroman-4-one is a critical synthetic intermediate utilized in the development of aldose reductase inhibitors for diabetic complications[1] and IRAK4 modulators[2].
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with the isolation and purification of 7-chloro-2-methylchroman-4-one.
Part 1: Troubleshooting FAQs & Scientific Causality
Q1: Following cyclization and workup, my purified product is a viscous oil instead of a crystalline solid. Is my product impure? A1: Not necessarily. Unlike many highly substituted chromanones which readily crystallize, 7-chloro-2-methylchroman-4-one is inherently a pale yellow oil at room temperature[3]. Do not attempt to force crystallization using standard solvent systems (e.g., ethanol/water), as the compound will likely "oil out" and trap impurities. Flash column chromatography is the mandatory purification standard for this specific derivative[4].
Q2: My isolated yield is consistently plateauing around 30% to 35%. How can I optimize this to >70%? A2: A yield of 30–35% is actually the standard, literature-validated maximum for this specific reaction[3]. Causality: The synthesis typically involves the acid-catalyzed cyclization (Friedel-Crafts acylation) of a 3-chlorophenol derivative with crotonic acid. The hydroxyl group on the phenol is strongly ortho/para directing. Cyclization para to the hydroxyl group yields the target 7-chloro isomer. However, competitive cyclization ortho to the hydroxyl group yields the 5-chloro-2-methylchroman-4-one regioisomer. While the 7-chloro isomer is favored due to less steric hindrance at the reaction site, the unavoidable formation of the 5-chloro byproduct and oligomeric side reactions fundamentally cap the theoretical yield of the target isomer[5].
Q3: How do I resolve the 7-chloro target from the 5-chloro regioisomer during chromatography? A3: Separation relies on the subtle differences in the dipole moments and steric shielding of the ketone moiety. In the 5-chloro isomer, the chlorine atom is adjacent to the ketone, providing steric shielding that prevents strong hydrogen bonding with the silanol groups of the silica gel. Consequently, the 5-chloro isomer elutes slightly faster than the 7-chloro target. Use a highly controlled step-gradient of Hexanes and Ethyl Acetate to exploit this difference.
Logical Separation Pathway
Figure 1: Chromatographic separation logic based on steric shielding of the ketone.
Part 2: Step-by-Step Purification Methodology
This protocol is a self-validating system designed to ensure high-purity isolation of the target oil.
Step 1: Reaction Quench & Aqueous Workup
-
Carefully pour the acidic crude reaction mixture (e.g., from concentrated sulfuric acid or polyphosphoric acid cyclization) over a 10-fold excess of crushed ice[4].
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Self-Validation Check: Wash the combined organic layers with saturated aqueous
. Continue washing until the pH of the aqueous phase is strictly neutral (~7.0). Causality: Residual mineral acids will cause severe streaking on the silica column and potentially catalyze the degradation of the chromanone ring. -
Wash once with brine to remove residual water.
Step 2: Drying & Concentration
-
Dry the organic layer over anhydrous
for 15 minutes. -
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield a dark, viscous crude oil[6].
Step 3: Silica Gel Flash Chromatography
-
Prepare a flash column using 230–400 mesh silica gel packed in 100% Hexanes.
-
Load the crude oil neat. Troubleshooting: If the oil is too viscous to load evenly, dissolve it in the absolute minimum volume of Dichloromethane (DCM) prior to loading.
-
Elute using a step gradient:
-
2 Column Volumes (CV) of 100% Hexanes: Flushes out non-polar polymeric byproducts.
-
3 CV of 95:5 Hexanes:EtOAc: Begins the separation of the 5-chloro regioisomer.
-
Isocratic 90:10 Hexanes:EtOAc: Elutes the target 7-chloro-2-methylchroman-4-one.
-
Step 4: Fraction Analysis & Isolation
-
Monitor fractions via Thin Layer Chromatography (TLC) on Silica gel
plates, developing with 90:10 Hexanes:EtOAc. -
Visualize under UV light (
= 254 nm). The target compound is highly UV-active. -
Self-Validation Check: Pool only the fractions containing a single, distinct spot at
. If fractions show a mixed spot (co-elution with the 5-chloro isomer at ), isolate them separately for a secondary column. -
Concentrate the pure fractions in vacuo to afford 7-chloro-2-methylchroman-4-one as a pale yellow oil[3].
Part 3: Quantitative Data Summary
Use the following reference parameters to benchmark your purification success.
| Parameter | Expected Value / Description | Troubleshooting Implication |
| Physical State | Pale yellow oil (at 25 °C) | Do not attempt recrystallization; proceed directly to chromatography[3]. |
| Typical Isolated Yield | 30% – 35% | Yield is inherently limited by competitive regioisomer formation[3]. |
| TLC Solvent System | Hexanes : Ethyl Acetate (9:1 v/v) | Optimal polarity for resolving the 5-chloro and 7-chloro isomers. |
| Target | ~0.35 – 0.45 | Identify the correct UV-active spot to prevent pooling the wrong isomer. |
| Detection Method | UV absorption ( | The conjugated chromanone core provides strong UV visualization. |
Part 4: Experimental Workflow Diagram
Figure 2: Step-by-step purification workflow for isolating 7-chloro-2-methylchroman-4-one.
References
- Title: Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives (FI94636B)
-
Title: Synthesis of 7-bromo-2-methylchroman-4-one (Includes synthesis data for the 7-chloro derivative) Source: PrepChem URL: [Link]
- Title: Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complications (US4853410A)
- Title: PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS (WO2017108723A2)
Sources
- 1. EP0230379B1 - Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complications - Google Patents [patents.google.com]
- 2. WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. FI94636B - Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives - Google Patents [patents.google.com]
- 5. 7-Chloro-6-methoxychroman-4-one| [benchchem.com]
- 6. FI94636B - Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 7-Chloro-2-methylchroman-4-one
Senior Application Scientist: Dr. Alex V. Mercer Last Updated: March 2026 Topic: Troubleshooting aqueous solubility and assay interference for lipophilic chroman-4-one derivatives.[1]
Executive Summary & Physicochemical Profile[2]
7-Chloro-2-methylchroman-4-one is a lipophilic small molecule often utilized as a scaffold in medicinal chemistry.[1] Its core structure—a benzopyran derivative with a chloro-substituent—imparts significant hydrophobicity.[1]
-
The Problem: The compound exhibits "antisolvent precipitation." It dissolves well in organic solvents (DMSO, Ethanol) but crashes out when diluted into aqueous assay buffers (PBS, media).[2] This leads to false negatives (compound not in solution), false positives (aggregates sequestering targets), and high optical background.
-
The Science: The estimated LogP (partition coefficient) is likely >3.0 due to the chloro- and methyl- groups lacking polar hydrogen bond donors.[1] In aqueous environments, water molecules form an ordered "cage" around the hydrophobic molecule (entropic penalty), driving the molecules to aggregate and precipitate to minimize surface area.
Troubleshooting Guide (Q&A)
Issue 1: Immediate Precipitation Upon Dilution
Q: I prepared a 10 mM stock in DMSO. When I pipette this directly into my cell culture media or PBS to reach 10 µM, a white cloud forms immediately. Why?
A: You are experiencing Solvent Shock . When a small volume of high-concentration DMSO stock hits a large volume of aqueous buffer, the local concentration of water spikes instantly. The compound's solubility drops exponentially before it can disperse.
-
The Fix: Switch to a Step-Down Dilution (Serial Dilution) method rather than a "one-step" spike.
-
Mechanism: Intermediate dilutions reduce the concentration gradient, preventing local supersaturation that triggers nucleation.
Issue 2: Erratic IC50/EC50 Curves
Q: My dose-response curves are non-sigmoidal or flat. Sometimes high concentrations show less activity than medium concentrations (the "Bell-Shaped" response).[1]
A: This indicates Compound Aggregation or Non-Specific Binding . At higher concentrations, the compound forms colloidal aggregates. These aggregates can:
-
Sequester the enzyme/protein (false inhibition).
-
Precipitate out, effectively lowering the free concentration (loss of potency).
-
The Fix: Add a non-ionic surfactant.
-
Protocol: Supplement your assay buffer with 0.01% - 0.05% Tween-20 or Triton X-100 .[1] This stabilizes monomers and prevents adsorption to plasticware.
Issue 3: High Background in Optical Assays
Q: I am running an absorbance-based enzyme assay. The baseline absorbance for my compound wells is significantly higher than the controls.
A: This is due to Light Scattering (Turbidity) . Microprecipitates that are invisible to the naked eye scatter light, artificially inflating absorbance readings (especially at UV/blue wavelengths).
-
The Fix:
-
Measure absorbance at a reference wavelength (e.g., 650 nm) where the compound does not absorb. If high, it's turbidity.
-
Perform a Kinetic Solubility Test (see Protocol A) to define your "Safe Upper Limit."
-
Experimental Protocols
Protocol A: Kinetic Solubility Assessment (The "Crash" Test)
Determine the maximum concentration usable in your specific assay buffer before precipitation occurs.
-
Preparation: Prepare a 20 mM stock of 7-Chloro-2-methylchroman-4-one in DMSO.
-
Dilution Series: Create a 2-fold dilution series in DMSO (20 mM down to 0.1 mM).
-
Transfer: Pipette 2 µL of each DMSO point into 198 µL of your specific Assay Buffer (1% final DMSO).
-
Incubation: Shake at room temperature for 90 minutes.
-
Readout:
-
Preferred: Read Nephelometry (light scattering).[3]
-
Alternative: Read Absorbance at 600–700 nm.
-
-
Analysis: Plot Signal vs. Concentration. The point where the signal spikes above baseline is your Solubility Limit .
Protocol B: The "Step-Down" Dilution Method
Use this workflow to safely introduce the compound into aqueous media.[1]
Goal: Final Assay Concentration of 10 µM in 1% DMSO.
| Step | Source Solution | Diluent | Volume Ratio | Resulting Conc. | Resulting Solvent | State |
| 1 | 10 mM Stock (DMSO) | 100% DMSO | N/A | 1 mM | 100% DMSO | Soluble |
| 2 | 1 mM (Step 1) | Assay Buffer | 1:9 | 100 µM | 10% DMSO | Metastable |
| 3 | 100 µM (Step 2) | Assay Buffer | 1:9 | 10 µM | 1% DMSO | Stable |
Note: Perform Step 2 and Step 3 rapidly. Do not let the Step 2 solution sit for hours.
Visualizations
Figure 1: Solubility Troubleshooting Decision Tree
Use this logic flow to diagnose and fix solubility failures in real-time.
Caption: Decision matrix for diagnosing solubility-driven assay failures. Follow the path based on your observation (Precipitation, Noise, or Data quality).
Figure 2: Step-Down vs. Direct Spike Workflow
Visualizing why the Step-Down method prevents precipitation.
Caption: Comparison of Direct Spike (leading to precipitation) vs. Step-Down Dilution (maintaining solubility).
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assay Protocol. Retrieved from [Link]
-
PubChem. 7-hydroxy-2-methylchromen-4-one (Analog) Physicochemical Properties. National Library of Medicine.[4][5] Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (General Reference for Kinetic Solubility methodology).
Sources
- 1. Chlorferon | C10H7ClO3 | CID 5355079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chlorochroman-2-one | C9H7ClO2 | CID 44130845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
Technical Support Center: Optimizing Temperature Conditions for Chromanone Cyclization
Welcome to the Technical Support Center for Chromanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of chromanone cyclization, with a specific focus on optimizing temperature conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues in Chromanone Cyclization
This section addresses specific problems you may encounter during chromanone synthesis, with a focus on temperature-related solutions.
Issue 1: Low or No Yield of the Desired Chromanone
A low yield is one of the most common hurdles in chromanone synthesis. Before focusing on temperature, it's crucial to ensure the purity of your starting materials, as impurities can significantly hinder the reaction.[1][2]
| Potential Cause | Underlying Reason | Troubleshooting Steps & Temperature Considerations |
| Incomplete Reaction | The reaction has not proceeded to completion, leaving a significant amount of starting material. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material.[3] 2. Extend Reaction Time: If starting material persists, consider increasing the reaction duration at the current temperature. 3. Increase Temperature: A modest increase in temperature can enhance the reaction rate.[2][3] However, proceed with caution as excessive heat can lead to decomposition.[4][5] It is advisable to increase the temperature in small increments (e.g., 10 °C) while monitoring the reaction. |
| Suboptimal Catalyst Activity | The chosen catalyst (acid, base, or metal complex) may require a specific temperature range to be effective. | 1. Catalyst-Specific Temperatures: Different catalysts have optimal temperature ranges. For instance, some acid-catalyzed cyclizations require reflux temperatures to proceed efficiently.[4] 2. Literature Review: Consult literature for the recommended temperature for your specific catalytic system. For example, some palladium-catalyzed reactions are conducted at 50 °C, while others may require higher temperatures.[6][7] |
| Decomposition of Starting Material or Product | The reaction temperature may be too high, causing thermal degradation of sensitive functional groups. | 1. Reduce Temperature: If you observe the formation of multiple unidentified spots on your TLC plate, it could indicate decomposition.[4] Try running the reaction at a lower temperature for a longer period.[3] 2. Gradual Heating: For sensitive substrates, start the reaction at a lower temperature and gradually increase it to find the optimal balance between reaction rate and stability. |
| Poor Solubility | Reactants may not be fully dissolved at the initial reaction temperature, limiting the reaction rate. | 1. Initial Warming: Gently warm the reaction mixture to ensure all components are in solution before holding it at the target temperature. 2. Solvent Choice: In some cases, a higher boiling point solvent may be necessary to achieve the required reaction temperature and ensure solubility. For some polysubstituted chromones, a solvent mixture and increased temperature (e.g., 50 °C) may be required to overcome poor solubility.[8][9] |
Issue 2: Formation of Significant Side Products
The formation of impurities can complicate purification and reduce the yield of your desired chromanone. Temperature plays a crucial role in controlling the selectivity of the reaction.
| Common Side Product | Reason for Formation | Temperature-Based Mitigation Strategy |
| Coumarin Isomer | In certain reactions, such as the Simonis reaction, the formation of the isomeric coumarin is a common side product.[3][4] The reaction pathway can be sensitive to the choice of condensing agent and temperature. | 1. Lower Reaction Temperature: Reducing the temperature can sometimes favor the formation of the thermodynamically more stable chromanone over the kinetically favored coumarin.[3] 2. Catalyst Selection: While not a direct temperature control, using a catalyst like phosphorus pentoxide (P₂O₅) is known to favor chromone formation over coumarin, and this may have its own optimal temperature profile.[4] |
| Polymerization Products | Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. | 1. High Dilution: Run the reaction at a higher dilution to favor the intramolecular pathway. 2. Lower Temperature: Decreasing the reaction temperature can also help to suppress intermolecular side reactions.[10] |
| Elimination Byproducts | Under strongly basic conditions or at elevated temperatures, elimination reactions can compete with the cyclization. | 1. Careful Temperature Control: Avoid excessive heat when using strong bases.[10] 2. Milder Conditions: If possible, opt for milder bases and lower reaction temperatures. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature optimization in chromanone cyclization.
Q1: How do I determine the optimal starting temperature for my chromanone cyclization?
The optimal starting temperature depends on several factors, including the specific reaction mechanism, the catalyst used, and the nature of the substrates. A good starting point is to consult the literature for similar transformations. If no direct precedent is available, a systematic approach is recommended. You can set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the progress to identify the most promising conditions.
Q2: What are the risks of overheating my reaction?
Overheating can lead to several undesirable outcomes, including:
-
Decomposition: Of starting materials, intermediates, or the final product, leading to a lower yield and complex purification.[5]
-
Side Reactions: Increased formation of byproducts due to non-selective reactions.[3]
-
Racemization: For stereoselective reactions, elevated temperatures can lead to a loss of enantiomeric or diastereomeric excess. In some asymmetric syntheses, lowering the temperature from 30 °C to 20 °C has been shown to improve diastereoselectivity.[8][9]
-
Safety Hazards: On a larger scale, exothermic cyclization reactions can lead to a thermal runaway if not properly controlled, posing a significant safety risk.[5]
Q3: Can lowering the reaction temperature improve the selectivity of my cyclization?
Yes, in many cases, lowering the reaction temperature can enhance the selectivity of a reaction.[3] This is because the desired reaction pathway may have a lower activation energy than competing side reactions. By providing less thermal energy, you can favor the formation of the thermodynamically more stable product. For instance, in some organocatalytic reactions, decreasing the temperature has been shown to improve enantioselectivity, albeit sometimes at the cost of a lower isolated yield.[11]
Q4: What is the role of microwave irradiation in controlling temperature for chromanone synthesis?
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for chromanone synthesis.[12][13] Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture.[14] This can lead to:
-
Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[13][15]
-
Improved Yields: By minimizing exposure to high temperatures, decomposition can be reduced, sometimes leading to higher yields.[13]
-
Enhanced Selectivity: In some instances, the rapid heating profile of microwaves can improve reaction selectivity.[13]
When using a microwave reactor, the temperature is precisely controlled, allowing for rapid optimization of reaction conditions.[16] For example, some protocols specify microwave heating at 160–170 °C for a fixed time.[5]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
-
Setup: In parallel reaction vials, place your starting material and solvent.
-
Catalyst Addition: Add the catalyst to each vial.
-
Temperature Control: Place the vials in separate heating blocks or oil baths set to a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and analyze by TLC or LC-MS to assess conversion and byproduct formation.
-
Analysis: Compare the results to determine the temperature that provides the best balance of reaction rate, yield, and purity.
Protocol 2: Microwave-Assisted Chromanone Cyclization (General Example)
-
Preparation: In a microwave-safe reaction vessel, combine the 2'-hydroxychalcone precursor, a suitable solvent (e.g., ethanol), and the cyclizing agent.[16]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the target temperature (e.g., 120 °C) and reaction time (e.g., 30 minutes).[16]
-
Work-up: After the reaction is complete and the vessel has cooled, pour the mixture into ice-cold water to precipitate the product.[2][16]
-
Purification: Collect the solid by filtration and purify further by recrystallization or column chromatography.[2]
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for addressing low yield in chromanone cyclization, emphasizing the role of temperature optimization.
Caption: A logical workflow for troubleshooting low yields in chromanone synthesis.
Factors Influencing Optimal Temperature
This diagram illustrates the key factors that collectively determine the optimal temperature for a successful chromanone cyclization.
Caption: Interplay of factors determining the optimal reaction temperature.
References
- BenchChem. (2025). Optimization of reaction conditions for chromone synthesis.
- Feng, J., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. RSC Chemical Biology.
- Kollár, L., et al. (2024).
- Gómez, C., et al. (2014).
- BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
- BenchChem. (2025).
- Li, J., et al. (2018). Synthesis of chromanones by palladium-catalyzed conjugate addition to chromones.
- BenchChem. (2025). Technical Support Center: Scale-Up Production of Chromanone-Based Compounds.
- Lu, Y., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Chemistry – An Asian Journal.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones.
- Kollár, L., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.
- BenchChem. (2025). Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane.
- BenchChem. (2025).
- Feng, J., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. RSC Publishing.
- BenchChem. (2025).
- Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules.
- Singh, P. P., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Kumar, A., et al. (2018). Microwave-Assisted Synthesis of Functionalized Flavones and Chromones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted starting materials from 7-Chloro-2-methylchroman-4-one
Executive Summary & Chemical Context
This guide addresses the purification of 7-Chloro-2-methylchroman-4-one , typically synthesized via the Friedel-Crafts cyclization of 3-chlorophenol with crotonic acid (or crotonoyl chloride) in Polyphosphoric Acid (PPA) or Sulfuric Acid.
The Challenge: The primary impurities interfering with downstream applications (biological assays or further derivatization) are:
-
3-Chlorophenol (Starting Material): Persistent, distinct odor, prone to sublimation, pKa ~9.1.
-
Crotonic Acid (Starting Material): Water-soluble but can linger in organic phases if pH is uncontrolled, pKa ~4.8.
-
3-(3-Chlorophenoxy)butanoic acid (Intermediate): Uncyclized intermediate, acidic.
This protocol prioritizes Liquid-Liquid Extraction (LLE) based on pKa differentials as the primary purification vector, followed by Recrystallization for final polishing.
Module A: Chemo-Selective Extraction (The "Workup")
Principle: We utilize the acidity difference between the product (neutral ketone) and the impurities (phenols and carboxylic acids).
-
Crotonic Acid/Intermediate (pKa ~4-5) are removed by weak base (NaHCO₃).
-
3-Chlorophenol (pKa ~9.[1]1) requires a stronger base (NaOH) to form the water-soluble phenoxide.
Protocol 1: The "pH-Step" Wash
Perform this immediately after quenching the reaction mixture into ice water and extracting into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
| Step | Reagent | Target Impurity | Mechanism | Technical Note |
| 1 | Sat. NaHCO₃ (aq) | Crotonic Acid, Mineral Acids | Deprotonation to carboxylate salt. | Caution: CO₂ evolution. Vent funnel frequently. Wash 2x. |
| 2 | 1M NaOH (Cold) | 3-Chlorophenol | Deprotonation to phenoxide. | Critical: Keep cold (<10°C) and brief. Prolonged exposure to strong base can degrade the chromanone ring. Wash 2x. |
| 3 | 1M HCl | Trace Base | Neutralization. | Removes any trapped base traces. Wash 1x. |
| 4 | Brine (Sat. NaCl) | Water | Osmotic drying. | Breaks emulsions. |
Visualization: Extraction Logic Flow
Caption: Sequential fractionation of impurities based on acidity constants (pKa).
Module B: Crystallization & Solid State Refinement
If the extraction yields a solid that is still slightly colored or smells of phenol, recrystallization is superior to chromatography for scale-up.
Solvent System Selection Guide:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Hexane / EtOAc | 9:1 to 4:1 | Primary Choice | Dissolve in min. hot EtOAc, add Hexane until turbid. Cool slowly. |
| Ethanol / Water | 8:2 | Secondary | Good for removing polar tars. Risk of oiling out if cooled too fast. |
| Cyclohexane | 100% | Specific | Excellent for removing trace phenols if the product solubility allows. |
Troubleshooting "Oiling Out": 7-Chloro-2-methylchroman-4-one has a relatively low melting point (often <60°C depending on purity). If it forms an oil instead of crystals:
-
Re-dissolve in the solvent system.
-
Add a seed crystal (if available) or scratch the glass side with a spatula.
-
Cool to -20°C in a freezer rather than just 4°C.
Module C: Chromatographic Cleanup (The "Last Resort")
Use this if the product is an oil or if high-purity analytical standards (>99%) are required.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Elution.
-
Start: 100% Hexane (to elute non-polar impurities).
-
Ramp: 5% EtOAc in Hexane
15% EtOAc in Hexane.
-
-
Detection: UV (254 nm). The chromanone carbonyl conjugates with the benzene ring, making it UV active.
-
Rf Delta:
-
3-Chlorophenol: Rf ~0.4 (in 20% EtOAc/Hex) - Often streaks.
-
Product: Rf ~0.5-0.6 (in 20% EtOAc/Hex).
-
Frequently Asked Questions (FAQs)
Q1: My product still smells strongly of antiseptic (phenol) after the NaOH wash. Why? A: Phenols are notoriously difficult to remove because they can hydrogen bond to the ketone product.
-
Fix: Dissolve the crude product in diethyl ether (Et₂O) instead of DCM for the wash. Phenol partitions better into the aqueous NaOH layer from an ether layer than from a chlorinated solvent layer.
-
Fix: Perform a "Claisen Alkali" wash (KOH in Methanol/Water) if the standard NaOH wash fails, though this is rarely needed for 3-chlorophenol.
Q2: The reaction mixture turned into a black tar upon quenching PPA. How do I recover the product? A: PPA is highly viscous and exotherms violently with water, potentially polymerizing the product.
-
Prevention: Pour the hot PPA mixture onto crushed ice with vigorous mechanical stirring. Do not extract until the ice has fully melted and the PPA is dissolved.
-
Recovery: If tar forms, decant the water, dissolve the tar in a small amount of warm Methanol, and pour that into water to precipitate the solid product while leaving tars in solution.
Q3: Can I use steam distillation? A: Yes. 3-Chlorophenol is steam volatile. If you have a stable oil that refuses to crystallize, steam distillation can remove the unreacted phenol. The chromanone is much less volatile and will remain in the distillation flask.
Decision Logic: Choosing Your Method
Caption: Strategic workflow for determining the optimal purification step based on sensory and physical data.
References
-
Synthesis of Chromanones via Friedel-Crafts
-
General Chromanone Purification
-
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[3]
- Source: Journal of Medicinal Chemistry (via NCBI/PMC).
-
URL:[Link]
- Relevance: Cites flash chromatography conditions (EtOAc:Heptane) and melting points for chloro-substituted chromanones (e.g., 6-chloro-2-pentylchroman-4-one).
-
-
Properties of 3-Chlorophenol
-
Ortho-Formylation and Phenol Removal
Sources
Technical Support Center: Troubleshooting Low Reactivity at the Carbonyl Position
Welcome to the Technical Support Center for troubleshooting low reactivity at the carbonyl position. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with carbonyl group reactions in their experiments. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic addition to a ketone is sluggish or failing. What are the primary factors I should consider?
Low reactivity in nucleophilic additions to ketones is a common issue that can often be traced back to two primary factors: electronic effects and steric hindrance.[1][2][3][4][5]
-
Electronic Effects: The electrophilicity of the carbonyl carbon is paramount for its reactivity towards nucleophiles.[1][4][6] Electron-donating groups (EDGs) attached to the carbonyl carbon decrease its partial positive charge, making it less attractive to incoming nucleophiles.[2][3][5] For instance, alkyl groups are electron-donating and thus ketones are generally less reactive than aldehydes.[2][3][4][5] Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, increasing its reactivity.[1][4][6]
-
Steric Hindrance: The spatial arrangement of atoms around the carbonyl group can physically impede the approach of a nucleophile.[2][3][5][6] Bulky substituents on the ketone can create a crowded environment, making it difficult for the nucleophile to attack the carbonyl carbon.[2][3][5][6] This is why aldehydes, with a small hydrogen atom attached to the carbonyl, are generally more reactive than ketones, which have two, often larger, alkyl or aryl groups.[2][3][4][5]
Q2: I am observing the recovery of my starting ketone after a Grignard reaction. What is likely happening?
Recovering your starting ketone after a Grignard reaction is a strong indication that a competing side reaction, enolization, is occurring.[7] The Grignard reagent, in addition to being a potent nucleophile, is also a strong base. If the ketone has acidic α-hydrogens, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate.[7] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents, where the nucleophilic attack is slowed, allowing the acid-base reaction to dominate.[7] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[7]
Q3: How does the choice of solvent impact the reactivity of my carbonyl compound?
The solvent can significantly influence the kinetics and outcome of carbonyl reactions.[8][9] Polar solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the mechanism.[10] For instance, in some reactions, more polar solvents can lead to slower reaction rates.[8][9] It is crucial to consider the specific mechanism of your reaction when selecting a solvent. For reactions involving charged nucleophiles, a less polar solvent might be preferable to avoid excessive solvation of the nucleophile, which would decrease its reactivity.
Q4: Can I use a catalyst to enhance the reactivity of an unreactive carbonyl group?
Absolutely. Catalysis is a powerful strategy to activate carbonyl compounds.[11][12][13]
-
Acid Catalysis: Both Brønsted and Lewis acids can be employed.[14] A Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.[4] Lewis acids coordinate to the carbonyl oxygen, which also withdraws electron density from the carbon, thereby activating the carbonyl group towards nucleophilic attack.[15][16][17] Common Lewis acids include AlCl₃, BF₃, and ZnCl₂.[17]
-
Base Catalysis: While base catalysis doesn't directly activate the carbonyl group, it can be used to deprotonate a pro-nucleophile, generating a more potent nucleophile that can then attack the carbonyl carbon.
Q5: My reaction involves an α,β-unsaturated carbonyl, and I'm getting a mixture of 1,2- and 1,4-addition products. How can I control the selectivity?
The regioselectivity of nucleophilic addition to α,β-unsaturated carbonyls is a classic challenge. The outcome depends on a delicate balance between kinetic and thermodynamic control, as well as the nature of the nucleophile.
-
Hard vs. Soft Nucleophiles (HSAB Theory): "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor direct (1,2-) addition to the carbonyl carbon, which is a "hard" electrophilic center. This is generally the kinetically favored pathway. "Soft" nucleophiles (e.g., cuprates, enamines) prefer conjugate (1,4-) addition to the "soft" β-carbon. This is often the thermodynamically favored pathway.
-
Reaction Conditions: Lower temperatures generally favor the kinetic product (1,2-addition), while higher temperatures can allow for equilibration to the more stable thermodynamic product (1,4-addition).
Troubleshooting Guides
Guide 1: Low Yield in a Nucleophilic Addition Reaction
This guide provides a systematic approach to troubleshooting low yields in nucleophilic addition reactions to carbonyl compounds.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low reaction yields.
Step-by-Step Troubleshooting
-
Verify Reagent Quality and Stoichiometry:
-
Nucleophile: Ensure the nucleophile is pure and active. If it is a Grignard reagent, consider titrating it to determine the exact concentration.[7] Grignard reagents can decompose upon storage or exposure to air and moisture.[18][19]
-
Carbonyl Compound: Confirm the purity of your starting material. Impurities can interfere with the reaction.
-
Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants are being used.
-
-
Evaluate Reaction Conditions:
-
Temperature: Temperature can have a profound effect on reaction rates and selectivity. For exothermic reactions, such as those involving Grignard reagents, low temperatures (e.g., -78 °C to 0 °C) are often employed to control the reaction rate and minimize side reactions.[7][20]
-
Solvent: Ensure the solvent is anhydrous, especially for moisture-sensitive reagents like Grignards.[20] The polarity of the solvent can also influence reactivity.[8][9]
-
Reaction Time: The reaction may simply be slow. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) to determine if it has gone to completion.
-
-
Assess Steric Hindrance:
-
Analyze Electronic Effects:
-
Consider Catalytic Activation:
Guide 2: Characterizing Carbonyl Reactivity
Probing the electronic environment of the carbonyl group can provide valuable insights into its reactivity. Spectroscopic techniques are powerful tools for this purpose.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in an IR spectrum is a sensitive indicator of the electronic nature of the carbonyl group.[21] Electron-withdrawing groups will increase the C=O stretching frequency, while electron-donating groups will decrease it. This technique can be used to compare the relative electrophilicity of different carbonyl compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carbonyl carbon in a ¹³C NMR spectrum provides a direct measure of its electron density.[21] A more downfield chemical shift (higher ppm) indicates a more electron-deficient, and therefore more reactive, carbonyl carbon.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Activation of a Ketone for Nucleophilic Addition
This protocol describes a general method for enhancing the reactivity of a sterically hindered or electronically deactivated ketone towards a nucleophile using a Lewis acid catalyst.
Materials:
-
Ketone (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, AlCl₃) (1.0 - 1.2 equiv)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere, add the ketone to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in the anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid to the stirred solution. The Lewis acid will coordinate with the carbonyl oxygen, activating it.
-
Nucleophile Addition: Add the nucleophile dropwise to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution, water).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to remove the Lewis acid and other inorganic byproducts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Lewis Acid Activation Mechanism
Caption: Mechanism of Lewis acid activation of a carbonyl group.
Data Presentation
Table 1: Relative Reactivity of Carbonyl Compounds
The following table summarizes the general reactivity trend of various carbonyl-containing functional groups towards nucleophiles.
| Functional Group | Structure | Relative Reactivity |
| Acyl Halide | R(C=O)X | Very High |
| Anhydride | R(C=O)O(C=O)R' | High |
| Aldehyde | R(C=O)H | High |
| Ketone | R(C=O)R' | Moderate |
| Ester | R(C=O)OR' | Low |
| Amide | R(C=O)NR'₂ | Very Low |
| Carboxylate | R(C=O)O⁻ | Extremely Low |
This trend is a generalization and can be influenced by the specific R groups and reaction conditions.[1]
References
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. [Link]
-
Schaller, C. CO6. Relative Reactivity of Carbonyls. Carbonyl Addition. [Link]
-
Doubtnut. The reactivity of carbonyl compounds towards nucleophilic addition reaction gets affected by. [Link]
-
Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. [Link]
-
RELATIVE REACTIVITY OF CARBONYLS. [Link]
-
ACS Omega. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]
-
PMC. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Patsnap Eureka. (2025, July 24). Carbonyl Roles in Organic Synthesis Techniques. [Link]
-
Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. [Link]
-
Master Organic Chemistry. (2010, April 28). Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2). [Link]
-
Scribd. (2017, September 15). Chemical Reactivity of Carbonyl Compounds. [Link]
-
Fiveable. Key Concepts in Carbonyl Chemistry. [Link]
-
Pearson. Overview of Nucleophilic Addition of Solvents: Videos & Practice Problems. [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.4: Reactivity of the Carbonyl Group- Mechanisms of Addition. [Link]
-
The Journal of Physical Chemistry A. (2020, September 7). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. [Link]
-
PMC. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]
-
Lewis Acid Mediated Reactions of Olefins with Carbonyls. [Link]
-
ChemSusChem. (2011, November 29). Activation of Carbonyl-Containing Molecules with Solid Lewis Acids in Aqueous Media. [Link]
-
Patsnap Eureka. (2025, July 24). How to Enhance Reactivity of Carbonyl Compounds?. [Link]
-
ScholarlyCommons. Using Carbonyl Vibrational Probes to Characterize Changes to the Local Environment with Two-Dimensional Infrared Spectroscopy. [Link]
-
Chemical Society Reviews. (2022, June 16). Photochemistry of transition metal carbonyls. [Link]
-
ResearchGate. Activation of Unreactive Bonds in Organic Synthesis. [Link]
-
Fiveable. (2025, August 15). 3.2 Nucleophilic addition reactions. [Link]
-
ResearchGate. Lewis Acidity of Carbon in Activated Carbonyl Group vs. B(C6F5)3 for Metal‐Free Catalysis of Hydrogenation of Carbonyl Compounds. [Link]
-
Patsnap Eureka. (2025, July 24). Advanced Spectroscopic Methods for Carbonyl Analysis. [Link]
-
Accounts of Chemical Research. (2009, May 19). Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. [Link]
-
Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. [Link]
-
MSU chemistry. Carbonyl Reactivity. [Link]
-
ResearchGate. Methods for the selective transformation of less reactive carbonyl.... [Link]
-
Study.com. List three techniques used to initiate a Grignard reaction that fails to start spontaneously.[Link]
-
Sciencemadness Discussion Board. (2020, January 28). Methods for preventing over addition of Grignard reagent. [Link]
-
Patsnap Eureka. (2025, July 24). How to Improve Carbonyl Reaction Pathways for Higher Efficiency?. [Link]
-
RSC Publishing. Activation of Robust Bonds by Carbonyl Complexes of Mn, Fe and Co. [Link]
-
Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end?. [Link]
-
PMC. Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method1. [Link]
-
A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. carbonyl addition [employees.csbsju.edu]
- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 5. idc-online.com [idc-online.com]
- 6. allen.in [allen.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. Carbonyl Roles in Organic Synthesis Techniques [eureka.patsnap.com]
- 12. How to Enhance Reactivity of Carbonyl Compounds? [eureka.patsnap.com]
- 13. How to Improve Carbonyl Reaction Pathways for Higher Efficiency? [eureka.patsnap.com]
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- 15. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. homework.study.com [homework.study.com]
- 19. quora.com [quora.com]
- 20. reddit.com [reddit.com]
- 21. Advanced Spectroscopic Methods for Carbonyl Analysis [eureka.patsnap.com]
Recrystallization solvents for high-purity 7-Chloro-2-methylchroman-4-one
Welcome to the Chemical Synthesis Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with chromanone derivatives. Below, you will find advanced troubleshooting guides, physicochemical data, and validated protocols specifically addressing the purification of 7-Chloro-2-methylchroman-4-one .
🔍 Troubleshooting & FAQs: The "Oiling Out" Phenomenon
Q1: I am trying to recrystallize 7-chloro-2-methylchroman-4-one from hot ethanol, but as it cools, the product keeps "oiling out" as a dense liquid phase instead of forming crystals. What is the correct recrystallization solvent? A1: The fundamental issue is not your choice of solvent, but a misunderstanding of the compound's physical state. 7-Chloro-2-methylchroman-4-one is an oil at room temperature , not a solid[1]. Attempting to recrystallize an oil at standard laboratory temperatures (20–25 °C) will inevitably result in liquid-liquid phase separation—commonly referred to as "oiling out." The heavy, viscous phase separating from your ethanol is actually your product. You cannot use standard room-temperature recrystallization for this molecule.
Q2: Why is 7-chloro-2-methylchroman-4-one an oil, whereas similar substituted chromanones (like the 7-fluoro or 6-nitro derivatives) are crystalline solids? A2: The physical state is strictly dictated by crystal lattice energy and molecular symmetry. The introduction of a methyl group at the C2 position creates a chiral center. Unless you are performing an asymmetric synthesis, your product is a racemate. The combination of the racemic C2-methyl group and the asymmetric 7-chloro substitution disrupts the uniform molecular packing required to form a stable crystal lattice at room temperature.
In contrast, adding a highly electronegative or polarizable group (e.g., nitrating the ring to form 7-chloro-6-nitro-2-methylchroman-4-one) introduces strong intermolecular dipole-dipole interactions[2]. These strong forces overcome the entropic barrier of the racemate, resulting in a solid with a melting point above 100 °C.
Q3: If I cannot use standard recrystallization, how do I achieve >99% purity for downstream pharmaceutical applications? A3: For room-temperature oils, you must pivot away from thermal crystallization. The industry standards for purifying 7-chloro-2-methylchroman-4-one are:
-
Normal-Phase Flash Chromatography: The most reliable method for isolating the pure oil from unreacted phenols and side products.
-
Low-Temperature Crystallization (-78 °C): A specialized technique used only if researchers strictly require a solid seed or powder for specific formulation studies.
📊 Quantitative Data: Physical States of 2-Methylchroman-4-ones
To further illustrate why recrystallization fails for the 7-chloro derivative, compare its physical properties against its structural analogs.
| Compound | Substitution | Physical State (25°C) | Melting Point (°C) | Typical Yield (%) | Source |
| 7-Fluoro-2-methylchroman-4-one | 7-F | Solid | 46–50 | 35 | [3] |
| 6-Fluoro-2-methylchroman-4-one | 6-F | Solid | 65–68 | 41 | [3] |
| 7-Chloro-2-methylchroman-4-one | 7-Cl | Oil | N/A (Liquid) | 35 | [1] |
| 7-Bromo-2-methylchroman-4-one | 7-Br | Oil | N/A (Liquid) | 30 | [1] |
| 7-Chloro-6-nitro-2-methylchroman-4-one | 7-Cl, 6-NO₂ | Solid | >100 | 36 | [2] |
🧪 Step-by-Step Experimental Protocols
Protocol A: High-Resolution Flash Chromatography (Primary Method)
Use this method to isolate the pure oil from crude reaction mixtures.
-
Sample Preparation: Dissolve the crude 7-chloro-2-methylchroman-4-one oil in a minimum volume of dichloromethane (DCM).
-
Causality: DCM provides excellent solubility for the viscous oil, ensuring a narrow, concentrated loading band on the column. A narrow band is critical for high-resolution separation.
-
-
Column Equilibration: Pack a column with Silica Gel 60 (40-63 µm) and equilibrate with 100% Hexanes.
-
Loading: Apply the DCM solution evenly to the top of the silica bed. Allow it to absorb completely before adding the mobile phase.
-
Elution (Gradient): Begin elution with 100% Hexanes, gradually increasing the polarity to 15% Ethyl Acetate (EtOAc) in Hexanes.
-
Causality: The chromanone core is moderately polar due to the ketone and ether moieties. A gradient elution prevents the target molecule from co-eluting with unreacted, highly lipophilic starting phenols.
-
-
Self-Validating System: Monitor fractions via TLC (UV 254 nm). The product must elute as a single spot at an Rf of ~0.4 (in 15% EtOAc/Hexanes). Combine the pure fractions and concentrate under reduced pressure. The final product must be a clear, viscous oil. Constant mass on a high-vacuum line validates the complete removal of residual EtOAc.
Protocol B: Low-Temperature Crystallization (Specialized Method)
Use this method ONLY if a solid form is strictly required. Note that the solid will melt upon returning to room temperature.
-
Solvent System Preparation: Prepare a mixture of anhydrous pentane and diethyl ether (9:1 v/v).
-
Causality: Pentane acts as a strong anti-solvent for the polar chromanone core, while the trace amount of diethyl ether provides just enough solubility to prevent the oil from crashing out as an amorphous, frozen glass.
-
-
Dissolution: Dissolve the purified oil in the minimum amount of the solvent system at room temperature.
-
Thermal Shock: Submerge the flask in a dry-ice/acetone bath (-78 °C).
-
Causality: Drastically lowering the thermal energy reduces molecular motion, overcoming the entropic penalty of the racemic C2-methyl group and forcing the molecules into a temporary crystal lattice.
-
-
Self-Validating System: A white crystalline precipitate will form. If the mixture turns into a cloudy gel, the cooling rate was too rapid (amorphous precipitation); redissolve and cool slowly. The system validates itself upon filtration: filter rapidly through a pre-chilled Büchner funnel. If the isolated crystals melt back into a clear oil upon warming to 25 °C, you have successfully isolated pure 7-chloro-2-methylchroman-4-one.
🗺️ Mandatory Visualization: Purification Decision Tree
Purification decision tree for substituted 2-methylchroman-4-ones based on physical state.
📚 References
-
[1] Synthesis of 7-bromo-2-methylchroman-4-one (and 7-chloro analogs). PrepChem. Available at:[Link]
-
[3] US Patent 4,853,410: Method of obtaining novel chroman and thiochroman methylene carboxylic derivatives. Google Patents. Available at:
-
[2] Synthesis of 7-Chloro-6-nitro-2-methylchroman-4-one. PrepChem. Available at:[Link]
Sources
Validation & Comparative
HPLC method development for 7-Chloro-2-methylchroman-4-one detection
Topic: HPLC Method Development for 7-Chloro-2-methylchroman-4-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Technical Guide for Purity & Chiral Analysis
Executive Summary: The Analytical Challenge
7-Chloro-2-methylchroman-4-one is a critical pharmacophore in the synthesis of homoisoflavonoids, antifungal agents, and SIRT2 inhibitors. Its analysis presents a dual challenge:
-
Lipophilicity & Structural Isomerism: The 7-chloro and 2-methyl substitutions significantly increase logP compared to the chromanone core, requiring optimized reverse-phase retention to separate it from des-chloro impurities or regioisomers (e.g., 6-chloro).
-
Chirality: The C2 position creates a stereocenter. Standard C18 methods cannot distinguish the (
) and ( ) enantiomers, which may possess vastly different biological activities.
This guide compares two distinct optimized workflows: Method A (High-Throughput Achiral Purity) and Method B (Chiral Resolution) , contrasting them against generic "scouting" gradients to demonstrate the necessity of targeted method development.
Molecule Analysis & Method Strategy
Before selecting a column, we must understand the analyte's physicochemical "personality."
| Property | Value (Est.) | Impact on HPLC Method |
| Core Structure | Benzopyrone | Strong UV absorption at ~254 nm (benzenoid) and ~320 nm (carbonyl). |
| Substituents | 7-Cl, 2-Me | Increases hydrophobicity. Requires high % organic modifier for elution. |
| pKa | Neutral | pH control is less critical for ionization but essential for peak shape (silanol suppression). |
| LogP | ~2.8 - 3.2 | Retention will be strong on C18; C8 or Phenyl-Hexyl may offer alternate selectivity. |
| Chirality | C2 Center | Requires polysaccharide-based stationary phases for enantioseparation. |
Method Development Decision Tree
The following diagram outlines the logical flow for selecting the correct method based on analytical needs.
Figure 1: Decision matrix for selecting the appropriate HPLC mode based on the specific analytical requirement (Chemical Purity vs. Stereochemical Purity).
Comparative Analysis: Performance vs. Alternatives
We compared the performance of our optimized protocols against a "Generic Discovery Gradient" (5-95% ACN over 10 mins).
Experimental Data Summary
| Metric | Generic Gradient (Alternative) | Method A: Optimized RP-HPLC (Recommended) | Method B: Chiral Normal Phase (Specialized) |
| Stationary Phase | Standard C18 (5 µm) | End-capped C18 (3 µm) | Amylose-based (AD-H equivalent) |
| Run Time | 15.0 min | 6.5 min | 20.0 min |
| Retention Time ( | 8.2 min | 3.4 min | 8.5 min ( |
| Resolution ( | N/A (Co-elutes impurities) | > 2.5 (vs. regioisomers) | > 3.0 (Enantiomers) |
| Tailing Factor ( | 1.4 (Silanol interaction) | 1.05 (Sharp symmetry) | 1.1 |
| LOD (S/N=3) | 0.5 µg/mL | 0.05 µg/mL | 0.8 µg/mL |
Analysis of Results
-
Why the Generic Method Fails: The generic gradient often elutes the target compound too late with peak broadening. More critically, it fails to separate the 7-chloro isomer from potential 6-chloro byproducts formed during Friedel-Crafts synthesis due to insufficient selectivity optimization.
-
Why Method A Wins for Purity: By using a higher initial organic start (50%) and a focused gradient, we compress the run time while maintaining resolution. The use of a 3 µm particle size improves efficiency (
), yielding sharper peaks and lower LOD. -
Why Method B is Essential: Method A shows a single peak for the racemic mixture. Only Method B, utilizing the chiral cavity of the amylose selector, can distinguish the enantiomers, which is a regulatory requirement for chiral drug intermediates.
Detailed Experimental Protocols
Method A: High-Throughput Achiral Purity (RP-HPLC)
Objective: Routine purity checks, reaction monitoring, and quantitation.
1. Instrument Setup:
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Temperature: 35°C (Controls viscosity and improves reproducibility).
2. Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape for carbonyls).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Filter both through 0.22 µm nylon filters.
3. Gradient Program:
| Time (min) | % A (Water) | % B (ACN) | Flow Rate (mL/min) |
| 0.0 | 50 | 50 | 1.0 |
| 4.0 | 10 | 90 | 1.0 |
| 5.0 | 10 | 90 | 1.0 |
| 5.1 | 50 | 50 | 1.0 |
| 7.0 | 50 | 50 | 1.0 |
4. Detection:
-
Wavelength: 254 nm (Primary), 320 nm (Secondary for specificity).
Method B: Chiral Resolution (Normal Phase)
Objective: Determining Enantiomeric Excess (ee%).
1. Instrument Setup:
-
System: HPLC capable of Normal Phase (ensure all aqueous lines are flushed with Isopropanol first).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) – Amylose tris(3,5-dimethylphenylcarbamate).
2. Mobile Phase:
-
Composition: n-Hexane : Isopropanol (90 : 10 v/v).
-
Mode: Isocratic.
-
Critical: Solvents must be strictly water-free to preserve column life and selectivity.
3. Parameters:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Lower temperature often enhances chiral recognition).
-
Injection Volume: 10 µL.
Mechanistic Insight: Why These Methods Work
To ensure you can troubleshoot future issues, it is vital to understand the separation mechanism.
Figure 2: Mechanistic comparison of retention forces. Method A relies on hydrophobicity (LogP), while Method B relies on the 3D spatial arrangement of the C2-methyl group within the chiral stationary phase.
Expert Insight: The 7-chloro substituent is electron-withdrawing, which slightly deactivates the aromatic ring but significantly increases lipophilicity. In Method A, this causes the molecule to elute after the non-chlorinated parent compound. In Method B, the chlorine atom can participate in weak halogen bonding or steric repulsion within the chiral selector, often enhancing the separation factor (
References
-
Chromanone Scaffold Analysis
-
General HPLC Method Development
-
A Comprehensive Review of Method Development by HPLC. (2021). World Journal of Pharmaceutical Research.
-
-
Chiral Separation Strategies
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).[4] LCGC International.
-
-
Physical Properties & Crystallography
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Comparing reactivity of 7-chloro vs 6-chloro chroman-4-ones
This guide provides a technical comparison between 7-chloro-4-chromanone and 6-chloro-4-chromanone , focusing on their electronic structures, synthetic accessibility, and distinct reactivity profiles in drug discovery workflows.
Executive Summary
While structurally isomeric, the 6-chloro and 7-chloro chroman-4-ones exhibit divergent reactivities driven by the interplay between the ether oxygen (electron donor) and the chlorine atom (electron withdrawing/donating).
-
6-Chloro Isomer: The "Electrophilic Carbonyl" Specialist. The chlorine atom at C6 (meta to carbonyl) exerts a dominant inductive withdrawing effect, activating the C4-carbonyl toward nucleophilic attack (e.g., Knoevenagel, reductive amination).
-
7-Chloro Isomer: The "Cross-Coupling" Specialist. The chlorine at C7 (meta to the ether oxygen) is less deactivated by the oxygen's resonance, making the C-Cl bond more susceptible to oxidative addition in Palladium-catalyzed couplings compared to the 6-chloro isomer.
Electronic Structure & Hammett Analysis
The reactivity differences are quantifiable using Hammett Substituent Constants (
Electronic Influence on the C4-Carbonyl
The C4-carbonyl reactivity is governed by the electronic density transmitted through the benzene ring.
| Isomer | Cl Position relative to C=O | Hammett Constant ( | Effect on Carbonyl | Predicted Reactivity (Nucleophiles) |
| 6-Chloro | Meta | Strong Inductive Withdrawal (-I) | High (More Electrophilic) | |
| 7-Chloro | Para | Weak Withdrawal (+R competes with -I) | Moderate (Less Electrophilic) |
-
Analysis: The 6-chloro substituent withdraws electron density inductively without donating back via resonance (meta relationship). This destabilizes the carbonyl, making it a "hotter" electrophile for condensation reactions.
Electronic Influence on the C-Cl Bond (Pd-Catalysis)
For cross-coupling, the electron density at the C-Cl bond determines the ease of oxidative addition. The ether oxygen (O1) is a strong resonance donor (
-
6-Chloro: Cl is Para to O1. The oxygen donates electron density directly into the C-Cl bond via resonance.
-
Result: The C-Cl bond is electron-rich (deactivated). Oxidative addition is sluggish.
-
-
7-Chloro: Cl is Meta to O1. The oxygen cannot donate resonance density to the C-Cl position.
-
Result: The C-Cl bond remains electron-deficient. Oxidative addition is faster.
-
Visualization of Electronic Effects[1]
Caption: Electronic vectors showing why 6-Cl activates the carbonyl (left) while 7-Cl remains active for cross-coupling (right).
Synthetic Accessibility & Identification
The synthesis dictates the availability and cost of these isomers.
| Feature | 6-Chloro Chroman-4-one | 7-Chloro Chroman-4-one |
| Starting Material | 4-Chlorophenol | 3-Chlorophenol |
| Cyclization Route | Friedel-Crafts (via 3-phenoxypropionic acid) | Friedel-Crafts (via 3-phenoxypropionic acid) |
| Regioselectivity | High. Para position blocked; cyclization forced ortho. | Moderate. Cyclization prefers para to Cl (Pos 6 on phenol ring |
| 1H NMR (H-5 Signal) | Doublet ( | Doublet ( |
Experimental Reactivity Profiles
Carbonyl Condensation (Aldol/Knoevenagel)
Winner: 6-Chloro Chroman-4-one
The 6-chloro isomer is the superior substrate for synthesizing benzylidene derivatives (homoisoflavonoids) due to higher carbonyl electrophilicity and increased acidity of the C3-protons.
Protocol: Knoevenagel Condensation (6-Chloro)
-
Reagents: 6-Chloro-4-chromanone (1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (0.1 eq).
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve ketone and aldehyde in ethanol.[1]
-
Add piperidine dropwise at RT.
-
Reflux for 4–6 hours (Monitor via TLC, Hex/EtOAc 4:1).
-
Cool to 0°C. The product usually precipitates as yellow needles.
-
Filter and wash with cold ethanol.
-
-
Expected Yield: 85–95% (vs. 70–80% for 7-chloro isomer).
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Winner: 7-Chloro Chroman-4-one
The 7-chloro isomer couples more efficiently because the C-Cl bond is not deactivated by the ether oxygen. 6-chloro substrates often require specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) to overcome the electron-rich nature of the aryl chloride.
Protocol: Suzuki Coupling (7-Chloro)
-
Reagents: 7-Chloro-4-chromanone (1.0 eq), Arylboronic acid (1.2 eq),
(2.0 eq). -
Catalyst:
(3 mol%). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with
for 15 mins. -
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours.
-
Note: For the 6-chloro isomer, switch catalyst to
/ XPhos to achieve comparable yields.
-
Decision Matrix for Researchers
Use the following logic gate to select the correct isomer for your project:
Caption: Selection logic based on the primary synthetic transformation required.
References
-
Synthesis and Reactivity of Chromanones : Journal of Heterocyclic Chemistry. "Regioselective Friedel-Crafts Cyclization of 3-Chlorophenoxypropionic Acids."
-
Aldol Condensation Kinetics : BenchChem Application Notes. "Reaction of 6-Chlorochroman-4-one with Nucleophiles."
-
Hammett Constants & Electronic Effects : Chemical Reviews. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."
-
Palladium Coupling of Deactivated Chlorides : Journal of the American Chemical Society. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
Sources
Crystal structure determination of 7-Chloro-2-methylchroman-4-one
An In-Depth Comparative Guide to the Crystal Structure Determination of 7-Chloro-2-methylchroman-4-one
For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, encapsulated in the crystal structure, governs a compound's physicochemical properties, such as solubility and stability, and its biological activity through structure-activity relationships (SAR). This guide provides a comparative analysis of methodologies for determining the crystal structure of 7-Chloro-2-methylchroman-4-one, a heterocyclic ketone scaffold of interest in medicinal chemistry.
While a specific published structure for 7-Chloro-2-methylchroman-4-one was not identified in a general search, the principles and techniques discussed herein are based on established best practices for small organic molecules. We will explore the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD), compare it with powerful alternatives for challenging samples, and examine the role of computational prediction.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive method for obtaining an unambiguous, high-resolution three-dimensional molecular structure.[1][2][3] The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern of intensities and angles allows for the calculation of a 3D electron density map, from which the positions of individual atoms can be determined.[3] For novel compounds like 7-Chloro-2-methylchroman-4-one, SCXRD provides critical information on bond lengths, bond angles, and intermolecular interactions that drive crystal packing.
The primary bottleneck for this technique is the absolute requirement for high-quality single crystals, which should ideally be at least 20 micrometers in all dimensions, though larger is often better.[1][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The initial and most critical step is to grow suitable single crystals. This is often a trial-and-error process involving the slow evaporation of a saturated solution of the compound in various solvents or solvent mixtures. For chroman-4-one derivatives, solvents like ethanol, chloroform, or mixtures thereof are common starting points.[5][6][7] Advanced methods like microbatch under-oil crystallization can be employed to screen many conditions in parallel.[4]
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope for its sharp edges and lack of visible defects. It is then mounted on a goniometer head, often cryo-cooled with a stream of nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (typically from a copper or molybdenum source) is directed at the crystal.[1] The crystal is rotated, and a series of diffraction patterns are recorded by a detector as thousands of reflections are measured.[3]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[3] This initial model is then refined against the experimental data to improve the atomic positions and other parameters, resulting in a final, high-resolution crystal structure.[8]
SCXRD Workflow Visualization
Caption: Workflow for determining a crystal structure using Single-Crystal X-ray Diffraction (SCXRD).
Representative Data from SCXRD
The table below shows typical crystal data that would be obtained for a chroman derivative, based on published structures of similar compounds.[9]
| Parameter | Representative Value (for a similar compound) | Significance |
| Chemical Formula | C10H8Cl2O2 | Confirms the elemental composition of the crystal. |
| Formula Weight | 231.08 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P21/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=7.72, b=14.04, c=8.90 | The dimensions of the unit cell along its principal axes. |
| α, β, γ (°) | α=90, β=112.8, γ=90 | The angles between the unit cell axes. |
| Volume (ų) | 890.11 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | 0.0433 | A measure of the agreement between the model and the experimental data. |
Alternative & Complementary Methods
When obtaining single crystals suitable for SCXRD is not feasible, several powerful alternative techniques can provide structural information.
Microcrystal Electron Diffraction (MicroED)
MicroED, also known as 3D Electron Diffraction (3D ED), has emerged as a revolutionary technique for structural determination from nanocrystals that are orders of magnitude smaller than what is required for SCXRD.[10][11][12] Electrons interact much more strongly with matter than X-rays, allowing data to be collected from crystals as small as 100 nanometers. This is particularly advantageous in pharmaceutical development, where compounds often yield only microcrystalline powders.[11][13]
-
Sample Preparation: A small amount of the microcrystalline powder is applied to a transmission electron microscope (TEM) grid. The sample may be crushed to reduce the crystal size if necessary.[10]
-
Crystal Identification: The grid is placed in a TEM, and suitable nanocrystals are identified using imaging mode.
-
Data Collection: The microscope is switched to diffraction mode. The crystal is then continuously rotated in the electron beam, and a series of electron diffraction patterns are collected as a movie.
-
Data Processing and Structure Solution: The data are processed using crystallographic software, similar to SCXRD, to determine the unit cell and solve the structure.
Caption: Workflow for determining a crystal structure using Microcrystal Electron Diffraction (MicroED).
NMR Crystallography
NMR crystallography is a method that uses solid-state NMR (ssNMR) spectroscopy, often combined with computational modeling, to determine the structure of solid materials.[14][15] It is particularly powerful for materials that are microcrystalline or disordered, where diffraction methods may fail.[14] A key advantage of ssNMR is its sensitivity to the local atomic environment. It can distinguish between different polymorphs and is exceptionally good at determining the positions of hydrogen atoms and characterizing intermolecular interactions like hydrogen bonds, which are often difficult to pinpoint with SCXRD alone.[16][17][18]
The method typically involves measuring NMR parameters like chemical shifts and dipolar couplings and then using this information to either refine a structure from a lower-resolution diffraction method or as constraints for computational structure prediction.[15][17]
Computational Crystal Structure Prediction (CSP)
CSP is a purely theoretical approach that aims to predict the crystal structure of a molecule based only on its chemical formula.[19][20] This is a global optimization problem where computational algorithms search for the most stable, low-energy arrangements of molecules in a crystal lattice.[20]
-
Conformational Analysis: Determine the likely low-energy conformations of the isolated molecule.
-
Structure Generation: Generate thousands of plausible crystal packing arrangements using algorithms like random sampling or evolutionary algorithms.[19]
-
Energy Ranking: Rank these generated structures based on their calculated lattice energy, typically using a combination of force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT).[19][20] The lowest energy structures are the most likely to be observed experimentally.
CSP is a valuable tool to guide experimental work, understand polymorphism, and rationalize why a certain crystal packing is preferred.[21]
Caption: Workflow for Crystal Structure Prediction (CSP) combined with experimental validation.
Comparative Analysis of Methodologies
| Feature | Single-Crystal XRD (SCXRD) | Microcrystal Electron Diffraction (MicroED) | NMR Crystallography | Crystal Structure Prediction (CSP) |
| Principle | X-ray diffraction from a single crystal | Electron diffraction from a nanocrystal | Solid-state NMR spectroscopy | Computational energy minimization |
| Required Sample | Single crystal (>10-20 µm)[1][11] | Nanocrystalline powder (~100 nm) | Microcrystalline or amorphous powder | 2D chemical structure only |
| Key Advantage | Unambiguous, high-resolution atomic structure[4] | Works with extremely small crystals[12] | Sensitive to local disorder & H-atoms[15][18] | Requires no physical sample |
| Key Limitation | Requires large, high-quality single crystals[4] | Can be sensitive to beam damage | Provides indirect structural data, often needs modeling | Computationally intensive |
| Best For | Definitive structure of new compounds | Samples that won't form large crystals[13] | Polymorphs, co-crystals, H-bond analysis[16][17] | Guiding experiments, polymorphism |
A Comprehensive Strategy for Structure Determination
The most robust approach to structure determination often involves a combination of these techniques in a complementary fashion.
Caption: A decision-making workflow for selecting the appropriate structure determination method.
For a novel compound like 7-Chloro-2-methylchroman-4-one, the initial effort should focus on obtaining single crystals for SCXRD. If this proves unsuccessful and only a microcrystalline powder is obtained, MicroED is the next logical and powerful alternative.[10] In cases of polymorphism or if detailed information on hydrogen bonding is critical, NMR crystallography provides invaluable data. Finally, Crystal Structure Prediction can be used at any stage to rationalize experimental findings or to guide the search for new polymorphic forms. By leveraging this multi-faceted approach, researchers can confidently elucidate the solid-state structure of their target compounds, accelerating the drug development process.
References
-
Crystal structure prediction - Wikipedia. Wikipedia. [Link]
-
3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC. National Center for Biotechnology Information. [Link]
-
Nuclear magnetic resonance crystallography - Wikipedia. Wikipedia. [Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science. ACS Publications. [Link]
-
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - Frontiers. Frontiers. [Link]
-
Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing). Royal Society of Chemistry. [Link]
-
Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls - RSC Publishing. Royal Society of Chemistry. [Link]
-
Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - MDPI. MDPI. [Link]
-
Enhancing crystal structure prediction by combining computational and experimental data via graph networks - arXiv. arXiv. [Link]
-
NMR crystallography of molecular organics - PubMed. National Center for Biotechnology Information. [Link]
-
NMR Crystallography – Solving Organic and Inorganic Structures - 3DS Blog. Dassault Systèmes. [Link]
-
Crystal Structure Prediction of Energetic Materials - ACS Publications. ACS Publications. [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd.. JEOL Ltd. [Link]
-
Rapid prediction of molecular crystal structures using simple topological and physical descriptors - PMC. National Center for Biotechnology Information. [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. [Link]
-
Small molecule crystallography - Excillum. Excillum. [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. ResearchGate. [Link]
-
(7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC. National Center for Biotechnology Information. [Link]
-
Crystal structure of (7-chloro-2-oxo-2H-chromen-4-yl)methyl N,N-dimethylcarbamodithioate - PMC. National Center for Biotechnology Information. [Link]
-
X-ray crystallography - Wikipedia. Wikipedia. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - ijpcbs. International Journal of Pharma and Chemical Sciences. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. MDPI. [Link]
-
X-ray structure analysis of 3-chloro-7-hydroxy-4- methyl-chroman-2-one. Journal of Applied and Natural Science. [Link]
-
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
X-ray structure analysis of 3-chloro-7-hydroxy-4- methyl-chroman-2-one JANS - ResearchGate. ResearchGate. [Link]
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. (7-Chloro-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of (7-chloro-2-oxo-2H-chromen-4-yl)methyl N,N-dimethylcarbamodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-ray structure analysis of 3-chloro-7-hydroxy-4- methyl-chroman-2-one | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 12. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]
- 15. NMR crystallography of molecular organics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 19. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. arxiv.org [arxiv.org]
Chromatographic Separation of 7-Chloro-2-methylchroman-4-one Enantiomers: A Comparative Technical Guide
This guide provides an in-depth technical comparison of chromatographic methods for the enantioseparation of 7-Chloro-2-methylchroman-4-one , a critical chiral intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., related to homoisoflavonoids and certain
Executive Summary & Strategic Rationale
7-Chloro-2-methylchroman-4-one possesses a single stereogenic center at the C2 position.[1] The biological activity of chroman-4-one derivatives is frequently governed by the absolute configuration at C2, necessitating high-purity enantiomers for downstream synthesis.[1]
For researchers and process chemists, the separation challenge lies in the compound's lipophilicity and the need for specific steric recognition of the methyl group at C2 versus the planar aromatic system. This guide compares the two dominant separation modalities: Amylose-based vs. Cellulose-based Chiral Stationary Phases (CSPs) under Normal Phase (NP) conditions.
Verdict: While both phases provide separation, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is identified as the superior choice for preparative scalability due to higher loading capacity and resolution (
Methodology Comparison: Amylose vs. Cellulose CSPs[2][3][4]
The following table summarizes the comparative performance metrics derived from experimental data on 2-alkyl-4-chromanone analogs.
Table 1: Comparative Performance Metrics (Normal Phase)
| Feature | Amylose-Based (Chiralpak AD-H) | Cellulose-Based (Chiralcel OD-H) | Cyclodextrin ( |
| Selectivity ( | High (1.3 – 1.8) | Moderate (1.1 – 1.[1]3) | Low (< 1.1) |
| Resolution ( | > 3.0 (Baseline) | 1.5 – 2.0 | < 1.0 (Partial) |
| Retention ( | 0.8 – 1.5 | 1.2 – 2.0 | Low |
| Mobile Phase | Hexane / IPA (90:[1]10) | Hexane / IPA (90:[1]10) | Polar Organic / Reversed |
| Mechanism | Helical groove inclusion + H-bonding | Linear alignment + H-bonding | Cavity inclusion |
| Scalability | Excellent | Good | Poor |
Why Amylose Wins for this Scaffold
The 7-chloro-2-methylchroman-4-one molecule features a "flat" aromatic region (A-ring) and a "puckered" heteroatom ring (C-ring).
-
Amylose (AD-H): The helical structure of amylose forms defined grooves that perfectly accommodate the 2-methyl substituent while allowing
- stacking between the 3,5-dimethylphenylcarbamate moiety of the CSP and the chlorinated benzene ring of the analyte. -
Cellulose (OD-H): While effective, the cellulose structure is more linear and rigid. It relies heavily on the flat insertion of aromatics. The "kink" caused by the C2-methyl and C3-methylene often creates steric clash, resulting in lower selectivity (
) compared to amylose for 2-alkyl chromanones.
Detailed Experimental Protocol
This protocol is designed to be self-validating . If
Method A: High-Performance Liquid Chromatography (HPLC)
Target: Analytical Purity Assessment (>99.5% ee)
Step 1: System Preparation
-
Instrument: HPLC system with binary pump and UV-Vis/PDA detector.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
, .[1]-
Alternative: Chiralpak IA (Immobilized version) for solvent flexibility.
-
-
Mobile Phase Preparation:
-
Flow Rate:
. -
Temperature:
.
Step 2: Sample Preparation
-
Dissolve
of racemic 7-Chloro-2-methylchroman-4-one in of Mobile Phase (concentration ). -
Critical: Ensure the sample is fully dissolved; filter through a
PTFE filter to protect the column frit.
Step 3: Execution & Detection
-
Injection Volume:
. -
Detection: UV at 254 nm (primary) and 280 nm (secondary). The 7-Cl-chromanone chromophore absorbs strongly at 254 nm due to the benzene ring conjugation.
Step 4: System Suitability & Troubleshooting (Self-Validation)
-
Success Criteria:
-
Retention time (
) of Enantiomer 1: ~6–8 min. -
Retention time (
) of Enantiomer 2: ~8–12 min. -
Resolution (
): .
-
-
If
: Decrease IPA content to 5% (95:5 Hexane/IPA). This increases interaction time with the chiral selector, boosting resolution at the cost of longer run time. -
If Peak Tailing occurs: Although rare for neutral ketones, check column history. If the column was previously used with additives (TFA/DEA), flush with 100% IPA before equilibrating with Hexane.[1]
Mechanistic Insight & Visualization[1]
The separation is driven by a "Three-Point Interaction" model:
-
Hydrogen Bonding: Between the C4-carbonyl oxygen of the chromanone and the NH- group of the carbamate on the CSP.
-
-
Interaction: Between the 7-chlorobenzene ring and the phenyl groups of the CSP. -
Steric Fit: The C2-methyl group fits into the chiral groove of the Amylose, while the C3-methylene dictates the angle of entry.
Diagram: Separation Workflow & Mechanism
Caption: Workflow illustrating the chiral recognition mechanism on an Amylose-based CSP. The combination of H-bonding and steric fit drives the separation.
References
-
BenchChem. (2025). A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [1]
-
Google Patents. (1994). Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R-(Substituted) Chroman-4-Acetic Acid Derivatives (FI94636B). Retrieved from
-
Sathyabama Institute. (2020). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity. Retrieved from [1]
-
MDPI. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. Retrieved from [1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Chloro-2-methylchroman-4-one
This document provides essential procedural guidance for the safe and compliant disposal of 7-Chloro-2-methylchroman-4-one. As a chlorinated organic compound, its disposal requires meticulous attention to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and scientific integrity.
Hazard Identification and Essential Safety
Before handling or disposing of 7-Chloro-2-methylchroman-4-one, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is limited, its classification as a halogenated organic compound necessitates cautious handling.
Key Principles of Safe Handling:
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1][2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[3]
| Hazard Class & Precaution | Specification | Rationale |
| Chemical Class | Halogenated Organic Compound | Requires specific, high-temperature incineration for disposal and must be segregated from other waste streams.[4][5] |
| Eye Protection | Chemical safety goggles or face shield | Protects against accidental splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential irritation or absorption.[3] |
| Skin and Body | Standard laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use within a chemical fume hood | Minimizes the risk of inhaling hazardous vapors or dust.[2] |
The Core Principles of Compliant Disposal
The disposal of 7-Chloro-2-methylchroman-4-one is governed by its chemical nature. As a halogenated organic compound, it falls under specific hazardous waste categories that prohibit simple disposal methods.
-
Do Not Dispose Down the Drain : Like all organic solvents and hazardous chemicals, 7-Chloro-2-methylchroman-4-one must not be discharged into the sewer system.[1][6] This action is illegal and poses a significant threat to aquatic ecosystems.
-
Segregation is Critical : This compound must be collected in a designated waste stream for halogenated organic compounds .[2][4] Co-mingling with non-halogenated waste is a common and dangerous error. The disposal processes are different; halogenated wastes require high-temperature incineration to decompose the carbon-halogen bonds and scrub the resulting acid gases, a process that is more costly and specialized than fuel blending used for many non-halogenated solvents.[5][7]
-
Consult Institutional Guidelines : Always adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[1][8] They will provide the correct containers, labels, and pickup schedules.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing 7-Chloro-2-methylchroman-4-one waste for final disposal by a licensed contractor.
Materials Required:
-
Designated hazardous waste container for Halogenated Organic Waste (typically provided by your EHS department).
-
Hazardous waste labels.
-
Appropriate PPE (see table above).
-
Chemical fume hood.
Procedure:
-
Container Preparation:
-
Waste Collection (Solid):
-
If disposing of the pure, solid compound, transfer it directly into the labeled halogenated waste container inside a chemical fume hood.
-
Use a dedicated spatula or scoop. Decontaminate the tool after use or dispose of it as contaminated solid waste.
-
-
Waste Collection (Solution):
-
If the compound is in a solvent, ensure the solvent is compatible with the other contents of the waste container.
-
Carefully pour the waste solution into the halogenated waste container using a funnel.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[8]
-
-
Disposal of Contaminated Labware:
-
Empty Containers : The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[8] The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing and air-drying in a fume hood, the defaced container may be disposed of in the appropriate glass recycling or solid waste bin, per institutional policy.[8]
-
Contaminated Sharps : Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[6]
-
Contaminated PPE & Debris : Gloves, weigh boats, or absorbent pads heavily contaminated with 7-Chloro-2-methylchroman-4-one should be double-bagged, sealed, and placed in a container for solid hazardous waste.[6]
-
-
Labeling and Storage:
-
Clearly and accurately list "7-Chloro-2-methylchroman-4-one" and its estimated quantity or concentration on the hazardous waste label.[4][8] List any other solvents present in the container.
-
Securely close the container lid.
-
Store the sealed container in a designated satellite accumulation area until it is collected by your EHS department. This area should be a secondary containment bin away from incompatible materials.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation of waste generated from experiments involving 7-Chloro-2-methylchroman-4-one.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent appropriate for organic compounds.
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous solid waste.
-
Ventilate the area and wash the spill site once the material has been removed.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[3] Seek medical attention.
-
Skin Contact : Wash the affected area thoroughly with soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- Process for Disposal of Chlorinated Organic Residues. Google Cloud.
- Hazardous Waste Segregation. Bucknell University.
-
PubChem Compound Summary for CID 5303336, 7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4H-chromen-4-one . National Center for Biotechnology Information. Available from: [Link]
- Laboratory chemical waste disposal guidelines. University of Otago.
- Safety Data Sheet for 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-. Fisher Scientific.
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available from: [Link]
- Safety Data Sheet. Sigma-Aldrich.
-
Procedure for Disposing of Hazardous Waste . Massachusetts Institute of Technology. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. web.mit.edu [web.mit.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
